Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
Descripción
Propiedades
IUPAC Name |
ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-14-9(12)7-10(13)5-3-8(11)4-6-10/h3-6,13H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTPJULDTWCNKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(C=CC(=O)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209015 | |
| Record name | 2,5-Cyclohexadiene-1-acetic acid, 1-hydroxy-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60263-06-1 | |
| Record name | 2,5-Cyclohexadiene-1-acetic acid, 1-hydroxy-4-oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060263061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JP-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1-acetic acid, 1-hydroxy-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidating the Molecular Architecture of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, also known by its synonym Jacaranone ethyl ester, is a quinone derivative with the chemical formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol .[1][2][3][4][5] This compound has garnered interest within the scientific community for its potential biological activities, including antioxidant and anticancer properties.[1] This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of this molecule, offering a foundational framework for researchers engaged in natural product chemistry and drug discovery. While specific experimental data for this compound is not extensively detailed in publicly available literature, this document outlines the expected analytical results based on its known structure and the general protocols for their acquisition.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 60263-06-1 | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [2][3] |
| Molecular Weight | 196.20 g/mol | [1][5] |
| Melting Point | 94–96°C | [1] |
| Boiling Point | 338.6°C at 760 mmHg | [2][3] |
| Density | 1.233 g/cm³ | [2] |
| Refractive Index | 1.526 | [2] |
Structural Elucidation Workflow
The definitive identification of a chemical structure is a systematic process. It begins with the isolation or synthesis of the compound, followed by a suite of spectroscopic analyses to piece together its molecular framework. The logical flow for the structure elucidation of this compound is depicted below.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on its known chemical structure. These values serve as a benchmark for experimental verification.
1H NMR Spectroscopy
Table 1: Predicted 1H NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.8 | d | 2H | Protons on the double bond adjacent to the ketone |
| ~6.2 | d | 2H | Protons on the double bond adjacent to the hydroxyl-bearing carbon |
| ~4.2 | q | 2H | -O-CH₂-CH₃ |
| ~3.5 | s | 1H | -OH |
| ~2.8 | s | 2H | -CH₂-COO- |
| ~1.25 | t | 3H | -O-CH₂-CH₃ |
13C NMR Spectroscopy
Table 2: Predicted 13C NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~186 | C=O | Ketone |
| ~171 | C=O | Ester |
| ~145 | C=C | Olefinic carbons |
| ~130 | C=C | Olefinic carbons |
| ~70 | C-OH | Quaternary carbon with hydroxyl group |
| ~61 | -O-CH₂- | Methylene of ethyl group |
| ~45 | -CH₂- | Methylene adjacent to ester |
| ~14 | -CH₃ | Methyl of ethyl group |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (hydroxyl) |
| ~1735 | C=O stretch (ester) |
| ~1670 | C=O stretch (conjugated ketone) |
| ~1630 | C=C stretch (alkene) |
| ~1200 | C-O stretch (ester) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 196 | [M]⁺, Molecular ion |
| 178 | [M - H₂O]⁺ |
| 151 | [M - OCH₂CH₃]⁺ |
| 123 | [M - COOCH₂CH₃]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis: Copper(I)-Catalyzed Addition
While specific reagents and conditions for this exact molecule are not detailed in the provided search results, a general protocol based on a known Cu(I)-catalyzed reaction can be proposed.[1]
-
Reaction Setup: To a solution of a suitable precursor, such as 4-hydroxyphenylacetic acid, in an appropriate solvent (e.g., dichloromethane, acetonitrile), add the ethylating agent (e.g., ethyl diazoacetate).
-
Catalyst Addition: Introduce a catalytic amount of a Cu(I) salt (e.g., Cu(I) triflate) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure and purify by flash column chromatography on silica (B1680970) gel to yield the final product.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire 1H, 13C, and 2D NMR (COSY, HSQC, HMBC) spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Infrared (IR) Spectroscopy: For a solid sample, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory. For a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Mass Spectrometry (MS): Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile). Analyze using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as electrospray ionization (ESI), to determine the accurate mass.
From Structure to Function: A Conceptual Pathway
The structural elucidation of a compound is often the first step toward understanding its biological role. The potential anticancer and antioxidant activities of this compound necessitate further investigation into its mechanism of action.
This guide provides a foundational understanding of the processes involved in confirming the structure of this compound. The combination of synthesis, purification, and multi-faceted spectroscopic analysis is paramount for the unambiguous characterization of this and other novel chemical entities.
References
An In-depth Technical Guide to the Putative Biosynthesis of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, a naturally occurring cyclohexadienone derivative also known as jacaranone (B1672724) ethyl ester, has garnered interest for its potential biological activities. While its chemical synthesis is documented, the biosynthetic pathway remains unelucidated. This technical guide proposes a putative biosynthetic pathway for this compound, originating from the well-established shikimate and phenylpropanoid pathways in plants. We will detail the hypothetical enzymatic steps, from primary metabolites to the final product, and provide comprehensive experimental protocols for the validation of this proposed pathway. This guide is intended to serve as a foundational resource for researchers aiming to unravel the natural production of this and related bioactive compounds.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to commence with the shikimate pathway, a central route in plants and microorganisms for the production of aromatic amino acids.[1] The pathway is proposed to proceed through the phenylpropanoid pathway to generate a key phenolic precursor, which then undergoes oxidative dearomatization to form the cyclohexadienone core of jacaranone. The final step involves the ethylation of the acetate (B1210297) side chain.
From Shikimate to p-Hydroxyphenylacetic Acid
The initial steps of the proposed pathway are well-characterized and involve the conversion of primary metabolites, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, to chorismate via the shikimate pathway. Chorismate is a critical branch-point intermediate leading to the synthesis of the aromatic amino acids phenylalanine and tyrosine.
The subsequent steps involve enzymes of the general phenylpropanoid pathway:
-
Phenylalanine Ammonia-Lyase (PAL) or Tyrosine Ammonia-Lyase (TAL): Phenylalanine or tyrosine is deaminated to form cinnamic acid or p-coumaric acid, respectively.
-
Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to produce p-coumaric acid.
-
4-Coumarate-CoA Ligase (4CL): p-Coumaric acid is activated to its corresponding CoA-thioester, p-coumaroyl-CoA.
From p-coumaroyl-CoA, a series of chain-shortening reactions, likely involving β-oxidation-like steps, are proposed to yield p-hydroxyphenylacetyl-CoA, which is then hydrolyzed to p-hydroxyphenylacetic acid .
Oxidative Dearomatization to form Jacaranone
A crucial and yet unconfirmed step in the biosynthesis is the oxidative dearomatization of p-hydroxyphenylacetic acid to form the cyclohexadienone core of jacaranone. This transformation is hypothesized to be catalyzed by a flavin-dependent monooxygenase . These enzymes are known to mediate the hydroxylation of aromatic compounds and could facilitate an intramolecular rearrangement to yield the 1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl moiety.
Ethylation to Yield the Final Product
The final step in the proposed pathway is the ethylation of the carboxylic acid group of the acetate side chain. This reaction is likely catalyzed by an alcohol acyltransferase (AAT) . These enzymes utilize an alcohol (in this case, ethanol) and an acyl-CoA donor (the jacaranone precursor) to form an ester.[2][3][4][5][6]
Diagrams of Proposed Pathways and Workflows
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for the elucidation of the biosynthetic pathway.
Experimental Protocols
The following protocols provide a framework for the experimental validation of the proposed biosynthetic pathway.
Metabolite Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To detect and quantify intermediates of the proposed pathway in plant extracts.
Methodology:
-
Sample Preparation: Freeze plant tissue in liquid nitrogen and grind to a fine powder. Extract with 80% methanol, vortex, and centrifuge. Collect the supernatant.
-
HPLC System: A reverse-phase C18 column is suitable for the separation of phenylpropanoids.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used.
-
Detection: A photodiode array (PDA) detector can be used to monitor the absorbance at specific wavelengths for different phenylpropanoids (e.g., 280 nm for phenolic acids). Mass spectrometry (LC-MS) can be coupled for more accurate identification.[7][8][9][10]
-
Quantification: Use authentic standards of suspected intermediates (e.g., p-coumaric acid, p-hydroxyphenylacetic acid) to create calibration curves for quantification.
| Compound | Retention Time (min) | λmax (nm) |
| p-Coumaric acid | Typical value | 310 |
| p-Hydroxyphenylacetic acid | Typical value | 275 |
| Jacaranone | Typical value | 225, 280 |
Enzyme Assays
3.2.1. Phenylalanine Ammonia-Lyase (PAL) Activity Assay [11][12][13][14][15]
Objective: To measure the activity of PAL in crude protein extracts.
Methodology:
-
Enzyme Extraction: Homogenize plant tissue in an extraction buffer (e.g., Tris-HCl pH 8.8, with PVPP and β-mercaptoethanol). Centrifuge and collect the supernatant containing crude protein.
-
Assay Mixture: Prepare a reaction mixture containing the crude enzyme extract and L-phenylalanine in a suitable buffer.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined time.
-
Detection: Stop the reaction (e.g., by adding HCl) and measure the formation of cinnamic acid spectrophotometrically at 290 nm.
-
Calculation: Calculate the specific activity based on the change in absorbance and the protein concentration of the extract.
3.2.2. Flavin-Dependent Monooxygenase Activity Assay [16][17][18]
Objective: To test for the oxidative dearomatization of p-hydroxyphenylacetic acid.
Methodology:
-
Enzyme Source: Crude protein extract or a partially purified fraction.
-
Assay Mixture: A reaction mixture containing the enzyme, p-hydroxyphenylacetic acid, NADPH (as a source of reducing equivalents), and FAD.
-
Incubation: Incubate at an optimal temperature.
-
Product Analysis: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate) and analyze by HPLC or LC-MS for the formation of jacaranone.
Gene Identification and Functional Characterization
3.3.1. Heterologous Expression of Candidate Genes in E. coli [19][20][21][22][23]
Objective: To produce and functionally characterize candidate enzymes.
Methodology:
-
Gene Cloning: Identify candidate genes (e.g., from transcriptome data) and clone them into an E. coli expression vector.
-
Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)) and induce protein expression (e.g., with IPTG).
-
Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays: Perform enzyme assays with the purified recombinant protein to confirm its activity with the proposed substrate.
Objective: To confirm the in vivo function of a candidate gene.
Methodology:
-
Construct Design: Design an RNAi construct targeting the candidate gene.
-
Plant Transformation: Introduce the RNAi construct into the plant using Agrobacterium-mediated transformation.
-
Analysis of Transgenic Plants: Analyze the transgenic plants for a reduction in the transcript level of the target gene (by qRT-PCR) and a corresponding decrease in the accumulation of the downstream metabolite (by HPLC).
Quantitative Data Summary
The following table provides a template for summarizing quantitative data that would be generated during the experimental validation of the proposed pathway.
| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg protein) | Optimal pH | Optimal Temperature (°C) |
| PAL (putative) | L-Phenylalanine | To be determined | To be determined | To be determined | To be determined |
| C4H (putative) | Cinnamic acid | To be determined | To be determined | To be determined | To be determined |
| 4CL (putative) | p-Coumaric acid | To be determined | To be determined | To be determined | To be determined |
| Flavin-dependent monooxygenase (putative) | p-Hydroxyphenylacetic acid | To be determined | To be determined | To be determined | To be determined |
| Alcohol Acyltransferase (putative) | Jacaranone | To be determined | To be determined | To be determined | To be determined |
Conclusion
This technical guide presents a scientifically plausible, yet hypothetical, biosynthetic pathway for this compound. The proposed route, originating from the shikimate and phenylpropanoid pathways, provides a solid foundation for future research. The detailed experimental protocols outlined herein offer a clear roadmap for researchers to validate this pathway, identify the involved enzymes, and ultimately harness this knowledge for applications in metabolic engineering and drug development. The elucidation of this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but may also open avenues for the sustainable production of this and other valuable bioactive compounds.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alcohol acyltransferases for the biosynthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 6. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Metabolomics of the Phenylpropanoid Pathway in Arabidopsis thaliana using Reversed Phase Liquid Chromatography Coupled with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. abcam.co.jp [abcam.co.jp]
- 12. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. resources.bio-techne.com [resources.bio-techne.com]
- 15. sunlongbiotech.com [sunlongbiotech.com]
- 16. Monooxygenation of aromatic compounds by flavin‐dependent monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monooxygenation of aromatic compounds by flavin-dependent monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Escherichia coli -Heterologous expression system -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 21. Heterologous protein expression in E. coli [protocols.io]
- 22. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iba-lifesciences.com [iba-lifesciences.com]
- 24. researchgate.net [researchgate.net]
- 25. taylorfrancis.com [taylorfrancis.com]
- 26. RNA Interference (RNAi) Induced Gene Silencing: A Promising Approach of Hi-Tech Plant Breeding - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Jacaranone Ethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Jacaranone ethyl ester, a naturally occurring benzoquinone derivative with significant cytotoxic activities. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.
Core Spectroscopic Data
The structural elucidation of Jacaranone ethyl ester is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.
Table 1: ¹H NMR Spectroscopic Data for Jacaranone Ethyl Ester (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 6.88 | d | 10.2 | 2H | H-3, H-5 |
| 6.20 | d | 10.2 | 2H | H-2, H-6 |
| 4.15 | q | 7.2 | 2H | -OCH₂CH₃ |
| 2.78 | s | - | 2H | H-7 |
| 1.24 | t | 7.2 | 3H | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for Jacaranone Ethyl Ester (CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 185.7 | C | C-4 |
| 170.1 | C | C-8 |
| 145.8 | CH | C-2, C-6 |
| 135.2 | CH | C-3, C-5 |
| 70.0 | C | C-1 |
| 61.6 | CH₂ | -OCH₂CH₃ |
| 46.1 | CH₂ | C-7 |
| 14.1 | CH₃ | -OCH₂CH₃ |
Table 3: Infrared (IR) Spectroscopic Data for Jacaranone Ethyl Ester
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3448 | O-H Stretch |
| 1732 | C=O Stretch (Ester) |
| 1668 | C=O Stretch (Quinone) |
| 1628 | C=C Stretch |
Table 4: Mass Spectrometry (MS) Data for Jacaranone Ethyl Ester
| m/z | Ion Type |
| 196 | [M]⁺ |
Experimental Protocols
The acquisition of the spectroscopic data presented above follows standard analytical chemistry methodologies.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for proton and 100 MHz for carbon nuclei, respectively. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Low-resolution mass spectra were obtained on a VG Auto Spec-3000 spectrometer using electron ionization (EI) at 70 eV.
Visualizing the Analytical Workflow
The logical flow of spectroscopic analysis for the structural elucidation of a natural product like Jacaranone ethyl ester can be visualized as follows:
Unraveling the Molecular Intricacies: A Technical Guide to the Postulated Mechanism of Action of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, a cyclohexadienone derivative also known as jacaranone (B1672724) ethyl ester, is a natural product that has garnered significant interest for its diverse biological activities.[1][2] This technical guide provides an in-depth exploration of its postulated mechanisms of action, with a primary focus on its well-documented anticancer properties. Preliminary studies also suggest antioxidant and antimicrobial potential.[3] This document synthesizes available quantitative data, details key experimental protocols, and presents visual representations of the core signaling pathways implicated in its biological effects.
Core Biological Activities and Postulated Mechanisms
This compound exhibits a range of biological effects, most notably anticancer, antioxidant, and antimicrobial activities.[3] The mechanisms underlying these effects are under active investigation, with the most comprehensive data available for its anticancer properties.
Anticancer Activity: Induction of Apoptosis
The primary mechanism underlying the anticancer effect of this compound and its close analog, jacaranone, is the induction of programmed cell death, or apoptosis, in cancer cells.[1][4] This is achieved through the modulation of key signaling pathways that regulate cell survival and death.
The cytotoxic effects of this compound and related jacaranone derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective dose (ED50) values from various studies are summarized in the table below.
| Compound | Cell Line | Assay Type | IC50 / ED50 | Reference |
| This compound | Various | Not Specified | 2.85–4.33 µM | [5] |
| This compound | KB | Screen | 16.82 µM (ED50) | [5] |
| Jacaranone (Methyl Ester Analog) | ACHN | Not Specified | 4.32 µg/mL | |
| Jacaranone (Methyl Ester Analog) | LNCaP | Not Specified | 7.39 µg/mL | |
| Jacaranone (Methyl Ester Analog) | Various Human | Not Specified | 9 to 145 µM | [5] |
| Jacaranone (Methyl Ester Analog) | B16F10-Nex2 | Not Specified | 17 µM | [5] |
| Jacaranone (Methyl Ester Analog) | Various (6 lines) | Not Specified | 11.31 to 40.57 µM | [5] |
Postulated Antioxidant and Antimicrobial Activities
Preliminary studies suggest that this compound possesses antioxidant and antimicrobial properties.[3] However, detailed quantitative data and specific mechanistic studies for this compound are not yet extensively available. The antioxidant activity is likely attributable to its ability to scavenge free radicals, a common feature of phenolic compounds.[3] Its antimicrobial effects may stem from the disruption of microbial cell membranes or inhibition of essential enzymes.[3]
Signaling Pathways in Anticancer Mechanism
The induction of apoptosis by this compound and its analogs involves complex signaling cascades. Two primary pathways have been elucidated: a ROS-mediated pathway affecting Akt and p38 MAPK, and a pathway modulating TNFR1 signaling.
ROS-Mediated Apoptosis Pathway
Jacaranone, the parent compound of the title molecule, has been shown to induce apoptosis in melanoma cells through the generation of Reactive Oxygen Species (ROS).[4] This increase in intracellular ROS leads to the downregulation of the pro-survival Akt signaling pathway and the activation of the pro-apoptotic p38 MAPK signaling pathway.[4]
Modulation of TNFR1 Signaling Pathway
Jacaranone has also been demonstrated to modulate the Tumor Necrosis Factor Receptor 1 (TNFR1) downstream signaling pathway. It promotes the formation of the apoptotic Complex II while inhibiting the pro-survival Complex I.[6] This is achieved through the degradation of the cellular inhibitor of apoptosis protein 2 (cIAP-2), which in turn prevents the activation of the NF-κB signaling pathway.[6]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of the anticancer activity of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Clonogenic Survival Assay
The clonogenic assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.[8]
-
Cell Plating: A known number of single cells are plated in a culture dish.
-
Treatment: Cells are treated with the compound for a specified period.
-
Incubation: The cells are incubated for a period sufficient for colony formation (typically 1-3 weeks).[9]
-
Colony Fixation and Staining: Colonies are fixed with a solution such as methanol (B129727) and stained with a dye like crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Survival Fraction Calculation: The plating efficiency and surviving fraction are calculated to determine the effect of the compound on cell survival.
Caspase Activation Assay (Western Blot)
Western blotting is used to detect the cleavage and activation of caspases, which are key executioners of apoptosis.[10]
-
Protein Extraction: Cells are treated with the compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the pro- and cleaved forms of caspases (e.g., Caspase-3, -8, -9).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.[11]
Conclusion
The available evidence strongly suggests that this compound exerts its anticancer effects primarily through the induction of apoptosis. This is mediated by complex signaling pathways involving the generation of reactive oxygen species and the modulation of key survival and death signals such as the Akt, p38 MAPK, and TNFR1 pathways. While its antioxidant and antimicrobial activities are also reported, further research is required to fully elucidate the underlying mechanisms and to provide robust quantitative data. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this promising natural compound.
References
- 1. Jacaranone Induces Apoptosis in Melanoma Cells via ROS-Mediated Downregulation of Akt and p38 MAPK Activation and Displays Antitumor Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 60263-06-1 | Benchchem [benchchem.com]
- 4. Jacaranone induces apoptosis in melanoma cells via ROS-mediated downregulation of Akt and p38 MAPK activation and displays antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Modulation of TNFR 1-Triggered Inflammation and Apoptosis Signals by Jacaranone in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 9. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
An In-depth Technical Guide on the Biological Activity of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, also known as Jacaranone (B1672724) ethyl ester, is a naturally occurring compound that has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer, antioxidant, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 60263-06-1 | [1] |
| Molecular Formula | C10H12O4 | [1] |
| Molecular Weight | 196.2 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Odor | Fruity | [2] |
| Solubility | Slightly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | [2][3] |
Biological Activities
This compound has been reported to exhibit a range of biological activities, primarily investigated through studies on plant extracts containing this compound or on structurally similar jacaranone derivatives.
Anticancer Activity
Table 1: Cytotoxic Activity of Jacaranone Derivatives against Human Cancer Cell Lines [4]
| Compound | Cell Line | IC50 (µM) |
| Jacaranone | MCF-7 (Breast) | 14.61 |
| MDA-MB-231 (Breast) | 6.27 | |
| HeLa (Cervical) | 10.33 | |
| C33A (Cervical) | 8.95 | |
| 2,3-dihydro-2-hydroxyjacaranone | MCF-7 (Breast) | 26.5 |
| MDA-MB-231 (Breast) | 15.4 | |
| HeLa (Cervical) | >50 | |
| C33A (Cervical) | >50 | |
| 2,3-dihydro-2-methoxyjacaranone | MCF-7 (Breast) | >50 |
| MDA-MB-231 (Breast) | 22.1 | |
| HeLa (Cervical) | >50 | |
| C33A (Cervical) | >50 | |
| Positive Control (Cisplatin) | MCF-7 (Breast) | 12.5 |
| MDA-MB-231 (Breast) | 8.7 | |
| HeLa (Cervical) | 7.5 | |
| C33A (Cervical) | 9.2 |
Note: The data presented is for jacaranone and its derivatives, which are structurally related to this compound. The activity of the title compound may vary.
Antioxidant Activity
Ethyl acetate fractions of various plants, which are known to contain compounds like this compound, have demonstrated significant antioxidant properties.[5][6] The primary mechanism of this activity is believed to be the scavenging of free radicals.
Table 2: Antioxidant Activity of an Ethyl Acetate Extract of Daldinia eschscholtzii [5]
| Assay | EC50 (mg/mL) |
| DPPH Scavenging | 3.55 ± 0.02 |
| OH Radical Scavenging | 0.296 ± 0.002 |
| Lipid Peroxidation Inhibition | 0.093 ± 0.0004 |
Note: This data is for a crude extract and not the pure compound. The antioxidant activity of this compound may differ.
Antimicrobial Activity
The antimicrobial potential of compounds structurally related to this compound has been investigated. For instance, protocatechuic acid ethyl ester has shown activity against various bacterial strains.
Table 3: Minimum Inhibitory Concentrations (MIC) of Protocatechuic Acid Ethyl Ester against Staphylococcal Strains [7]
| Bacterial Strain | MIC (µg/mL) |
| S. aureus ATCC 25923 | 512 |
| S. aureus ATCC 43300 (MRSA) | 512 |
| S. epidermidis ATCC 12228 | 1024 |
| S. epidermidis (clinical isolate 1) | 512 |
| S. epidermidis (clinical isolate 2) | 512 |
Note: This data is for a structurally related compound and may not be representative of the antimicrobial activity of this compound.
Proposed Mechanisms of Action
The biological activities of this compound are thought to be mediated through several cellular pathways, primarily leading to apoptosis and cell cycle arrest in cancer cells.
Induction of Apoptosis
It is hypothesized that this compound can induce apoptosis through the intrinsic pathway. This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which in turn promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases.[8][9][10]
Cell Cycle Arrest
The compound may also exert its anticancer effects by inducing cell cycle arrest. This is potentially achieved by downregulating the expression of key cell cycle proteins such as cyclins and cyclin-dependent kinases (CDKs), leading to a halt in cell proliferation at specific phases of the cell cycle.[11][12][13]
Experimental Protocols
The following are generalized protocols for the key assays used to evaluate the biological activities discussed. Researchers should optimize these protocols based on their specific experimental conditions.
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.[14][15][16]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay evaluates the free radical scavenging capacity of a compound.[17][18][19]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)
-
This compound (dissolved in methanol)
-
Ascorbic acid or Trolox (as a positive control)
-
Methanol
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare different concentrations of the test compound and the positive control in methanol.
-
In a 96-well plate or cuvettes, mix a specific volume of the compound solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.
Conclusion and Future Directions
This compound and its related jacaranone derivatives have demonstrated promising anticancer, antioxidant, and antimicrobial activities in preliminary studies. The proposed mechanisms of action, involving the induction of apoptosis and cell cycle arrest, make these compounds attractive candidates for further investigation in drug development.
Future research should focus on:
-
Synthesis and Isolation: Developing efficient methods for the synthesis or isolation of pure this compound to enable more precise biological evaluation.[2][20]
-
In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize the biological activity and pharmacokinetic properties.[21]
This technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Cas 60263-06-1,Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate | lookchem [lookchem.com]
- 3. This compound | CAS:60263-06-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of bax, bcl-2 and bcl-xL on regulating apoptosis in tissues of normal liver and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. LC-HRMS/MS-Guided Profiling and Biological Evaluation of Stachys duriaei Extracts: Anticancer and Vasorelaxant Mechanisms via Apoptosis and Endothelium-Dependent Pathways | MDPI [mdpi.com]
- 13. Ethyl acetate extract from Glycosmis parva leaf induces apoptosis and cell-cycle arrest by decreasing expression of COX-2 and altering BCL-2 family gene expression in human colorectal cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. mdpi.com [mdpi.com]
- 19. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 20. This compound | 60263-06-1 | Benchchem [benchchem.com]
- 21. 4-Substituted 4-hydroxycyclohexa-2,5-dien-1-ones with selective activities against colon and renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Jacaranone Ethyl Ester: A Comprehensive Technical Guide on its Pharmacological Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jacaranone ethyl ester, a quinoid compound, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides an in-depth overview of its known biological activities, with a focus on its cytotoxic, anti-inflammatory, and antioxidant properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to facilitate further investigation and drug development efforts.
Introduction
Jacaranone and its derivatives are a class of naturally occurring quinoids found in various plant species. Among these, Jacaranone ethyl ester has demonstrated potent biological activities, positioning it as a promising candidate for therapeutic development. This guide consolidates the current scientific knowledge on Jacaranone ethyl ester, offering a technical resource for researchers in the fields of pharmacology, oncology, and medicinal chemistry.
Pharmacological Properties
Jacaranone ethyl ester exhibits a range of pharmacological effects, with its cytotoxic and anti-inflammatory activities being the most prominently studied.
Cytotoxic and Antiproliferative Activity
Jacaranone ethyl ester has shown significant cytotoxic effects against a variety of human cancer cell lines. Its antiproliferative activity is a key area of its therapeutic potential.
Table 1: Cytotoxic Activity of Jacaranone Ethyl Ester against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / ED50 (µM) | Reference |
| HCT8 | Colon | 2.85 - 4.33 | [1] |
| CaEa-17 | - | 2.85 - 4.33 | [1] |
| A2780 | Ovarian | 2.85 - 4.33 | [1] |
| HeLa | Cervical | 2.85 - 4.33 | [1] |
| BEL-7402 | Liver | 2.85 - 4.33 | [1] |
| KB | Nasopharyngeal | 16.82 (ED50) | [1] |
| PC-3M | Prostate | 2.85 - 4.33 | [1] |
| A549 | Lung | 2.85 - 4.33 | [1] |
| BGC-823 | Gastric | 2.85 - 4.33 | [1] |
| MCF-7 | Breast | 2.85 - 4.33 | [1] |
Anti-inflammatory Activity
Jacaranone and its ethyl ester have been identified as anti-inflammatory substances. They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α in LPS-treated macrophages.[2]
Antioxidant Activity
The antioxidant potential of jacaranone-related compounds has been noted, contributing to their protective effects against oxidative stress-related cellular damage.[3][4]
Other Biological Activities
Jacaranone derivatives have also been investigated for other potential therapeutic applications, including:
-
Antiprotozoal activity: Demonstrating effects against parasites such as Plasmodium falciparum.[5]
-
Sedative effects: Jacaranone has been identified as a sedative constituent in some traditional medicinal plants.[6]
Mechanism of Action & Signaling Pathways
The biological activities of Jacaranone and its derivatives are attributed to their ability to modulate key cellular signaling pathways. The presence of an α,β-unsaturated carbonyl group is believed to be crucial for its cytotoxic effects.[1]
Induction of Apoptosis via ROS Generation
Jacaranone induces apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS). This increase in intracellular ROS leads to the downregulation of the Akt signaling pathway and the activation of the p38 MAPK pathway.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchhub.com [researchhub.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. MTT Assay [protocols.io]
- 6. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
An In-depth Technical Guide to Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate: Physicochemical Characteristics, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, a notable cyclohexadienone derivative, has garnered attention in biochemical research for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and biological activities, with a focus on its anticancer potential. Detailed experimental protocols for its synthesis and for the evaluation of its biological effects are presented. Furthermore, a proposed mechanism of action involving the induction of apoptosis through a reactive oxygen species (ROS)-mediated mitochondrial pathway is detailed, supported by a signaling pathway diagram. This document aims to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Physicochemical Characteristics
Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate is a colorless liquid with a fruity odor.[1] It exhibits slight solubility in water but is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[1][2][3]
Table 1: Physicochemical Properties of Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | [4] |
| CAS Number | 60263-06-1 | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 338.6 °C at 760 mmHg | [1][4] |
| Density | 1.233 g/cm³ | [1] |
| Refractive Index | 1.526 | [1] |
| Flash Point | 133.5 °C | [1][4] |
| Solubility | Slight in water; Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2][3] |
| Storage Temperature | 2-8 °C | [1] |
Note: Some sources indicate the melting point is not available.
Synthesis Methodologies
The synthesis of Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate can be achieved through several methods, including the oxidative dearomatization of substituted phenols using hypervalent iodine(III) reagents and the copper(I)-catalyzed addition.[5] A prominent method for its synthesis is the Reformatsky reaction.
Experimental Protocol: Synthesis via Reformatsky Reaction
This protocol is adapted from the synthesis of a structurally similar compound, Ethyl 2-(1-hydroxycyclohexyl)acetate, and can be modified for the synthesis of the title compound by substituting cyclohexanone (B45756) with p-benzoquinone.
Materials:
-
p-Benzoquinone
-
Ethyl bromoacetate (B1195939)
-
Activated Zinc dust
-
Iodine (crystal)
-
Anhydrous Toluene (B28343)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Methyl tert-butyl ether (MTBE)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Zinc: In a flame-dried three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust (5.0 eq) and a crystal of iodine.
-
Reaction Setup: Add anhydrous toluene to the flask. Stir the suspension and heat to reflux for 5 minutes, then cool to room temperature.
-
Addition of Reagents: To this mixture, add ethyl bromoacetate (2.0 eq). Subsequently, add a solution of p-benzoquinone (1.0 eq) in anhydrous toluene dropwise from the dropping funnel.
-
Reaction: Stir the resulting mixture at 90 °C for 30 minutes.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.
-
Extraction: Filter the suspension and extract the filtrate with MTBE or ethyl acetate.
-
Washing: Wash the combined organic phases sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to yield Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate.
Spectroscopic Data
Detailed, publicly available experimental spectroscopic data (NMR, IR, MS) for Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate is limited. However, based on its structure, the following characteristic signals can be expected:
Table 2: Expected Spectroscopic Data for Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
| Spectroscopy | Expected Signals |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), methylene (B1212753) protons adjacent to the ester and the cyclohexadienyl ring, vinylic protons on the cyclohexadienyl ring, and a singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and the ketone, sp² carbons of the cyclohexadienyl ring, a quaternary sp³ carbon bearing the hydroxyl and acetate groups, and the carbons of the ethyl group. |
| IR | Absorption bands for the hydroxyl (O-H) stretch, carbonyl (C=O) stretches of the ketone and ester, and C=C stretching of the dienone ring. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (196.0736 g/mol for [M]+). |
Biological Activity and Mechanism of Action
Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate has demonstrated a range of biological activities, including antioxidant, anticancer, and antimicrobial properties.[5] Its anticancer effects are of particular interest and are believed to be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[5]
Proposed Mechanism of Action: ROS-Mediated Apoptosis
The proposed mechanism for the anticancer activity of Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate involves the generation of reactive oxygen species (ROS) within cancer cells. This increase in intracellular ROS leads to oxidative stress, which in turn triggers the intrinsic pathway of apoptosis.
Signaling Pathway:
Experimental Workflows for Biological Evaluation
In Vitro Anticancer Activity Assessment
A general workflow to assess the anticancer properties of Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate is outlined below.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Conclusion
Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate presents as a promising compound with significant biological activities, particularly in the realm of anticancer research. This guide has consolidated the available physicochemical data, outlined a viable synthetic route, and proposed a detailed mechanism of action supported by a signaling pathway diagram. The provided experimental workflows offer a foundation for further investigation into its therapeutic potential. While a complete set of experimental spectroscopic data for the pure compound remains to be fully documented in publicly accessible literature, the information compiled herein provides a robust starting point for researchers and professionals in the field. Further studies are warranted to fully elucidate its pharmacological profile and to explore its potential as a lead compound in drug development.
References
- 1. Bax, reactive oxygen, and cytochrome c release in neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate (CAS 60263-06-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, registered under CAS number 60263-06-1, is a cyclohexadienone derivative with emerging interest in biochemical and pharmaceutical research.[1] Also known by synonyms such as Jacaranone (B1672724) ethyl ester, this compound has been identified from natural sources, including the herbs of Senecio scandens and the fungus Aspergillus flocculus.[1][2] Preliminary studies have highlighted its potential as an antioxidant, anticancer, and antimicrobial agent.[1] This technical guide provides a comprehensive overview of its known properties, biological activities, and experimental methodologies, designed to support further investigation and application in drug discovery and development.
Physicochemical Properties
This compound is a colorless liquid characterized by a fruity odor.[3] It has slight solubility in water and is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3][4][5] A summary of its key physicochemical properties is presented below.
Table 1: Physicochemical Data for CAS 60263-06-1
| Property | Value | Source |
| CAS Number | 60263-06-1 | [3] |
| Molecular Formula | C₁₀H₁₂O₄ | [3][6] |
| Molecular Weight | 196.20 g/mol | [3][6] |
| Synonyms | Jacaranone ethyl ester; Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate; NSC 289072; NSC 658398 | [3] |
| Appearance | Colorless liquid | [3] |
| Density | 1.233 g/cm³ | [3] |
| Boiling Point | 338.6°C at 760 mmHg | [3][7] |
| Flash Point | 133.5°C | [3][7] |
| Vapor Pressure | 6.58E-06 mmHg at 25°C | [3] |
Biological Activity and Potential Mechanism of Action
This compound has demonstrated a range of biological activities that make it a candidate for further therapeutic investigation.
-
Anticancer Activity : Studies have identified this compound as a significant contributor to the anticancer properties of extracts from Aspergillus flocculus.[1] Its bioactivity against various cancer cell lines suggests potential as a lead compound for oncology applications.[1]
-
Antioxidant Activity : The compound exhibits notable potential as an antioxidant, which is critical for combating oxidative stress and preventing cellular damage caused by free radicals in biological systems.[1]
-
Antimicrobial Effects : Preliminary evaluations have indicated that it may possess antimicrobial properties, inhibiting the growth of various pathogenic microorganisms.[1]
The precise mechanisms underlying these biological effects are still under investigation. However, proposed mechanisms include the inhibition of specific enzymes involved in oxidative stress and inflammation pathways.[1] In the context of its anticancer effects, research suggests it may induce cell cycle arrest in cancer cells, ultimately leading to programmed cell death (apoptosis) through the activation of intrinsic pathways.[1]
Caption: Hypothesized anticancer signaling pathway.
Potential Applications
Beyond its therapeutic potential, this compound is utilized in several industries:
-
Pharmaceuticals : It serves as a key intermediate in the synthesis of various organic compounds and pharmaceuticals.[3]
-
Food Industry : Due to its characteristic fruity scent, it is used as a flavoring agent to enhance the aroma and taste of food products.[3]
-
Cosmetics and Personal Care : It functions as a fragrance ingredient in a variety of consumer products.[3]
-
Industrial Processes : The compound is also employed as a solvent in certain industrial applications.[3]
Experimental Protocols and Methodologies
Synthesis
While detailed, step-by-step synthesis protocols are proprietary or vary between laboratories, the scientific literature points to several effective approaches. Synthesis typically involves phosphate (B84403) buffer-mediated reactions or derivatization from jacaranone analogs.[1] A common and effective method is the Reformatsky reaction , which involves the regioselective reaction of quinones.
Experimental Workflow: Indium-Mediated Reformatsky Reaction
This workflow outlines the general steps for synthesizing quinol esters like this compound. The use of indium as a mediator is a key feature of this modern adaptation of the classic Reformatsky reaction.
Caption: General workflow for synthesis via Reformatsky reaction.
Bioactivity-Guided Isolation
The identification of this compound from natural sources, such as fungal fermentation broths, often employs a bioactivity-guided isolation strategy. This process involves systematically fractionating a crude extract and testing the biological activity of each fraction to isolate the active constituent.
Experimental Workflow: Bioactivity-Guided Isolation
Caption: Workflow for isolating the compound from natural sources.
Safety and Handling
Currently, detailed public information on the hazardous properties of this compound is limited. Safety data sheets often lack specific GHS hazard codes and statements.[3] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed when handling this compound. It is intended for industrial and research use only.[3]
Conclusion
This compound is a versatile chemical compound with established applications in the food and cosmetic industries and significant potential in pharmaceutical development. Its demonstrated anticancer, antioxidant, and antimicrobial activities warrant further in-depth research to fully elucidate its mechanisms of action and evaluate its therapeutic efficacy and safety. The synthetic and isolation methodologies outlined provide a foundation for researchers to produce and study this promising molecule.
References
- 1. This compound | 60263-06-1 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cas 60263-06-1,Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate | lookchem [lookchem.com]
- 4. This compound | CAS 60263-06-1 | ScreenLib [screenlib.com]
- 5. This compound | CAS:60263-06-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. 60263-06-1[this compound]- Acmec Biochemical [acmec.com.cn]
- 7. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate in Synthetic Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, a versatile intermediate in synthetic organic chemistry. This document details its preparation via oxidative dearomatization, its applications in cycloaddition and conjugate addition reactions, and its significant potential in medicinal chemistry due to its cytotoxic activities.
Chemical Properties and Data
| Property | Value |
| IUPAC Name | Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate |
| Synonyms | Jacaranone (B1672724) ethyl ester, Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate |
| CAS Number | 60263-06-1 |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.19 g/mol |
| Appearance | Colorless liquid |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. |
Synthesis Protocol: Oxidative Dearomatization
A primary route for the synthesis of this compound is the oxidative dearomatization of a phenolic precursor, ethyl p-hydroxyphenylacetate, using a hypervalent iodine(III) reagent such as (diacetoxyiodo)benzene (B116549) (PIDA).[1] This method offers a mild and efficient way to access the cyclohexadienone core.[1]
Experimental Protocol: Synthesis via Oxidative Dearomatization
Materials:
-
Ethyl p-hydroxyphenylacetate
-
(Diacetoxyiodo)benzene (PIDA)
-
Acetonitrile (B52724) (CH₃CN)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of ethyl p-hydroxyphenylacetate (1 mmol) in a mixture of acetonitrile (6.5 mL) and water (2 mL) at 0 °C, add (diacetoxyiodo)benzene (PIDA) (1.1 mmol).
-
Stir the reaction mixture vigorously at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Extract the resulting aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to afford this compound.
Synthesis Workflow
Caption: Oxidative dearomatization workflow for synthesis.
Applications in Synthetic Organic Chemistry
This compound is a valuable building block for the synthesis of complex organic molecules due to its dienone structure, which can participate in various transformations.
Diels-Alder Reactions
The conjugated diene system of the cyclohexadienone ring makes it a competent partner in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[2][3] This allows for the rapid construction of bicyclic and polycyclic frameworks, which are common motifs in natural products.[3][4]
Materials:
-
This compound
-
Cyclopentadiene (B3395910) (freshly cracked from dicyclopentadiene)
-
Toluene (B28343) (dry)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, dissolve this compound (1 mmol) in dry toluene (5 mL).
-
Add freshly cracked cyclopentadiene (3 mmol).
-
Heat the sealed tube at 150 °C for 12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the Diels-Alder adduct.
Nucleophilic Conjugate (Michael) Addition
The electron-deficient β-carbon of the α,β-unsaturated ketone system in this compound is susceptible to nucleophilic attack in a conjugate or Michael addition. This reaction is a powerful tool for the formation of new carbon-carbon or carbon-heteroatom bonds.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 mmol) in dichloromethane (10 mL) at 0 °C, add thiophenol (1.1 mmol) followed by triethylamine (1.2 mmol).
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride (15 mL) and extract with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Development: Cytotoxic Activity
This compound, also known as jacaranone ethyl ester, has demonstrated significant cytotoxic activity against various human cancer cell lines, making it a compound of interest for anticancer drug development.[5][6][7]
In Vitro Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against several cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM)[7] |
| MCF-7 | Breast Cancer | 4.33 |
| MDA-MB-231 | Breast Cancer | 3.89 |
| HeLa | Cervical Cancer | 2.85 |
| C33A | Cervical Cancer | 3.12 |
Mechanism of Action: Induction of Apoptosis
Jacaranone, the parent compound of the title molecule, induces apoptosis in cancer cells by modulating the tumor necrosis factor receptor 1 (TNFR1) signaling pathway.[8] It promotes the degradation of the inhibitor of apoptosis protein (cIAP)-2, which leads to the deubiquitylation of receptor-interacting serine/threonine-protein kinase 1 (RIPK1).[8] This inhibits the formation of the pro-survival Complex I and promotes the assembly of the pro-apoptotic Complex II, ultimately leading to caspase activation and programmed cell death.[8]
Caption: Apoptosis pathway modulated by Jacaranone derivatives.
References
- 1. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Diels–Alder Reaction [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Jacaranone Induces Apoptosis in Melanoma Cells via ROS-Mediated Downregulation of Akt and p38 MAPK Activation and Displays Antitumor Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Modulation of TNFR 1-Triggered Inflammation and Apoptosis Signals by Jacaranone in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate: A Versatile Precursor for the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, also known as jacaranone (B1672724) ethyl ester, is a naturally occurring cyclohexadienone derivative that has garnered significant interest in the field of synthetic and medicinal chemistry.[1][2] Its unique structural features, including a reactive p-quinol acetate (B1210297) moiety, make it an attractive starting material for the synthesis of a diverse range of novel heterocyclic compounds. Furthermore, jacaranone and its derivatives have demonstrated promising biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, highlighting their potential as scaffolds for the development of new therapeutic agents.[1] This document provides detailed application notes and protocols for the utilization of this compound as a precursor for the synthesis of nitrogen, oxygen, and sulfur-containing heterocycles, along with insights into its mechanism of action.
Synthesis of this compound
The precursor, this compound, can be synthesized via the oxidative dearomatization of ethyl (4-hydroxyphenyl)acetate using a hypervalent iodine(III) reagent.
Application in the Synthesis of Novel Heterocycles
The reactivity of the cyclohexadienone core allows for various transformations to construct heterocyclic rings.
Synthesis of Nitrogen-Containing Heterocycles
A series of nitrogenous cyclohexadienone derivatives can be synthesized from a jacaranone-derived scaffold. The general approach involves the reaction of a protected p-quinol derivative with various nitrogen nucleophiles.
Experimental Protocol: Synthesis of N-Substituted Isoindoline-1,3-dione Derivatives
A key intermediate for the synthesis of nitrogenous derivatives is N-(4-hydroxyphenethyl)isoindoline-1,3-dione, which can be prepared from tyramine (B21549) and phthalic anhydride. This intermediate is then subjected to oxidative dearomatization to yield the desired cyclohexadienone product.
Table 1: Synthesis of N-(4-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethyl)isoindoline-1,3-dione
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | N-Acylation of Tyramine | Tyramine, Phthalic anhydride, Glacial acetic acid, Reflux, 1.5 h | 85 | Adapted from literature |
| 2 | Oxidative Dearomatization | N-(4-hydroxyphenethyl)isoindoline-1,3-dione, Phenyliodine(III) diacetate (PIDA), Methanol, Room temperature, 2 h | 65 | Adapted from literature |
Synthesis of Oxygen-Containing Heterocycles (Furan Derivatives)
While direct conversion of this compound to furans is not extensively documented, a plausible synthetic route involves its transformation into a 1,4-dicarbonyl compound, a key precursor for the Paal-Knorr furan (B31954) synthesis.[3][4][5]
Proposed Experimental Workflow for Furan Synthesis
Caption: Proposed workflow for furan synthesis.
Experimental Protocol: Paal-Knorr Furan Synthesis from a 1,4-Dicarbonyl Precursor
This protocol outlines the acid-catalyzed cyclization of a generic 1,4-dicarbonyl compound to a furan derivative.[3]
Table 2: General Conditions for Paal-Knorr Furan Synthesis
| Reactant | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1,4-Dicarbonyl Compound | H₂SO₄ (catalytic) | Toluene | 110 (Reflux) | 2 - 6 | 70 - 95 |
| 1,4-Dicarbonyl Compound | p-Toluenesulfonic acid | Benzene | 80 (Reflux) | 4 - 8 | 65 - 90 |
Synthesis of Sulfur-Containing Heterocycles (Thiophene Derivatives)
Similar to furan synthesis, the construction of thiophene (B33073) rings from the title precursor can be achieved via a 1,4-dicarbonyl intermediate using the Paal-Knorr thiophene synthesis.[6][7][8] This method involves the condensation of a 1,4-dicarbonyl compound with a sulfur source.
Proposed Experimental Workflow for Thiophene Synthesis
Caption: Proposed workflow for thiophene synthesis.
Experimental Protocol: Paal-Knorr Thiophene Synthesis from a 1,4-Dicarbonyl Precursor
This protocol describes the synthesis of thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent.[6][7]
Table 3: General Conditions for Paal-Knorr Thiophene Synthesis
| Reactant | Sulfur Source | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1,4-Dicarbonyl Compound | Phosphorus Pentasulfide (P₄S₁₀) | Toluene | 110 (Reflux) | 3 - 8 | 60 - 85 |
| 1,4-Dicarbonyl Compound | Lawesson's Reagent | Xylene | 140 (Reflux) | 2 - 5 | 75 - 90 |
Biological Activity and Signaling Pathway
Jacaranone, the parent compound of the title precursor, has been shown to induce apoptosis in cancer cells by modulating the Tumor Necrosis Factor Receptor 1 (TNFR1) signaling pathway. Specifically, jacaranone promotes the degradation of cellular inhibitor of apoptosis protein 2 (cIAP2), a key regulator of the NF-κB survival pathway.
The degradation of cIAP2 leads to reduced ubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1), which in turn inhibits the formation of TNFR1 complex I and suppresses the activation of the pro-survival NF-κB pathway. This shift in signaling promotes the assembly of TNFR1 complex II, leading to the activation of caspase-8 and subsequent apoptosis.
Signaling Pathway of Jacaranone-Induced Apoptosis
Caption: Jacaranone modulates TNFR1 signaling.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of a variety of novel nitrogen, oxygen, and sulfur-containing heterocycles. The protocols and workflows presented herein provide a foundation for researchers to explore the synthetic utility of this compound. Furthermore, the elucidation of its biological mechanism of action opens avenues for the design and development of new therapeutic agents based on the jacaranone scaffold. The combination of its synthetic accessibility and potent biological activity makes this compound a compelling molecule for further investigation in the fields of organic synthesis and drug discovery.
References
- 1. This compound | 60263-06-1 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 7. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Thiophene synthesis [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of Jacaranone Ethyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Jacaranone and its analogues are a class of naturally occurring quinoids that have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory and cytotoxic properties.[1][2][3] Jacaranone ethyl ester, a prominent member of this family, possesses multiple reactive sites amenable to chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. This document provides detailed protocols for two standard derivatization procedures for Jacaranone ethyl ester: the formation of an oxime at the ketone functionality and a Michael addition to the α,β-unsaturated ketone system. These protocols are intended to serve as a foundational guide for researchers seeking to explore the structure-activity relationships of Jacaranone derivatives.
Chemical Structure of Jacaranone Ethyl Ester
Jacaranone ethyl ester, systematically named ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, is characterized by a cyclohexadienone core bearing a tertiary hydroxyl group, a ketone, and an ethyl ester side chain. The conjugated dienone system is a key feature for its reactivity, particularly as a Michael acceptor.[3][4]
Protocol 1: Synthesis of Jacaranone Ethyl Ester Oxime
This protocol details the formation of an oxime from the ketone moiety of Jacaranone ethyl ester. Oxime formation is a robust and high-yielding reaction commonly used to derivatize ketones and aldehydes.[4][5][6]
Experimental Protocol:
-
Dissolution: Dissolve Jacaranone ethyl ester (1 equivalent) in a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Hydroxylamine (B1172632): To the stirred solution, add hydroxylamine hydrochloride (1.5 equivalents) followed by a base such as sodium acetate (B1210297) or pyridine (B92270) (2 equivalents). The base is added to neutralize the HCl released from hydroxylamine hydrochloride.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (B109758) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) to afford the pure oxime derivative.
-
Characterization: The structure of the purified Jacaranone ethyl ester oxime should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow for Oxime Synthesis:
Caption: Workflow for the synthesis and purification of Jacaranone ethyl ester oxime.
Protocol 2: Michael Addition of a Thiol to Jacaranone Ethyl Ester
The α,β-unsaturated ketone moiety in Jacaranone ethyl ester is an excellent Michael acceptor, readily undergoing conjugate addition with various nucleophiles.[7][8][9] This protocol describes a representative Michael addition using a thiol as the nucleophile.
Experimental Protocol:
-
Dissolution: Dissolve Jacaranone ethyl ester (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Nucleophile and Base: Add the thiol nucleophile (e.g., thiophenol or benzyl (B1604629) thiol, 1.2 equivalents) to the solution. To facilitate the reaction, add a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified Michael adduct by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Signaling Pathway for Michael Addition:
Caption: Logical relationship in the base-catalyzed Michael addition to Jacaranone ethyl ester.
Data Presentation
The following table summarizes representative quantitative data for the derivatization of compounds with similar functional groups to Jacaranone ethyl ester. Actual results may vary depending on the specific substrate and reaction conditions.
| Derivative Type | Reaction | Reagents | Typical Yield (%) | Purity (%) | Analytical Data (Expected) |
| Oxime | Oximation | Hydroxylamine HCl, Sodium Acetate | 85-95 | >95 | ¹H NMR: Appearance of a new signal for the N-OH proton. ¹³C NMR: Shift of the C=O carbon signal to a C=N signal. MS: [M+H]⁺ corresponding to the oxime product. |
| Thiol Adduct | Michael Addition | Thiol, Triethylamine | 70-90 | >95 | ¹H NMR: Disappearance of vinylic proton signals and appearance of new signals for the thiol moiety. MS: [M+H]⁺ corresponding to the adduct. |
Safety Precautions:
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
-
Organic solvents are flammable and should be handled away from ignition sources.
The protocols provided herein offer a starting point for the chemical modification of Jacaranone ethyl ester. The versatility of its functional groups allows for a wide range of derivatizations beyond what is described, opening avenues for the synthesis of novel compounds with potentially enhanced biological activities. Researchers are encouraged to adapt and optimize these protocols to suit their specific research goals.
References
- 1. Synthesis of Jacaranone-Derived Nitrogenous Cyclohexadienones and Their Antiproliferative and Antiprotozoal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Determination of Antitumor Activity of Jacaranone and Synthetic Analogs [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. byjus.com [byjus.com]
- 5. Oxime - Wikipedia [en.wikipedia.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: In Vitro Anticancer Activity of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
Introduction
Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate is a novel synthetic compound with potential as an anticancer agent. This document outlines a comprehensive set of protocols to evaluate its in vitro anticancer activity against various cancer cell lines. The described assays are designed to assess cytotoxicity, induction of apoptosis, effects on cell cycle progression, and impact on key cancer-related signaling pathways. These studies are crucial for the initial screening and characterization of this compound as a potential therapeutic.
Target Audience
This document is intended for researchers, scientists, and professionals in the field of drug development and cancer research who are involved in the preclinical evaluation of novel chemical entities.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plates for 24, 48, and 72 hours.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[4]
-
Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the number of apoptotic cells induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining.[5][6]
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 and 48 hours.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][7]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the cells by flow cytometry within one hour.[6] Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both Annexin V and PI.[5][6]
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on the cell cycle distribution of cancer cells.[8]
Materials:
-
Cancer cells treated with the test compound
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the IC₅₀ concentration of the test compound for 24 and 48 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[8][9]
-
After fixation, wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
Add PI (50 µg/mL) to the cell suspension and incubate for 15-30 minutes in the dark.[8]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins involved in cancer-related signaling pathways.[10][11][12]
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p53, Akt, p-Akt, ERK, p-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells in lysis buffer on ice.[10]
-
Determine the protein concentration of the lysates using a protein assay.[10]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.[10]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10][13]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (Hypothetical Data)
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | 24 | 75.2 ± 5.1 |
| 48 | 48.5 ± 3.8 | |
| 72 | 25.1 ± 2.3 | |
| MCF-7 | 24 | 98.6 ± 6.7 |
| 48 | 62.3 ± 4.5 | |
| 72 | 38.9 ± 3.1 | |
| A549 | 24 | 110.4 ± 8.2 |
| 48 | 78.9 ± 5.9 | |
| 72 | 51.7 ± 4.6 |
Table 2: Effect of this compound on Apoptosis in HeLa Cells (Hypothetical Data)
| Treatment | Time (h) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 24 | 95.3 ± 2.1 | 2.5 ± 0.5 | 2.2 ± 0.4 |
| Compound (IC₅₀) | 24 | 70.1 ± 3.5 | 18.2 ± 2.1 | 11.7 ± 1.8 |
| Control | 48 | 94.8 ± 1.9 | 2.8 ± 0.6 | 2.4 ± 0.5 |
| Compound (IC₅₀) | 48 | 45.6 ± 4.2 | 35.4 ± 3.3 | 19.0 ± 2.5 |
Table 3: Effect of this compound on Cell Cycle Distribution in HeLa Cells (Hypothetical Data)
| Treatment | Time (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 24 | 55.2 ± 3.1 | 28.7 ± 2.5 | 16.1 ± 1.9 |
| Compound (IC₅₀) | 24 | 68.9 ± 4.2 | 15.3 ± 1.8 | 15.8 ± 2.0 |
| Control | 48 | 54.8 ± 2.9 | 29.1 ± 2.3 | 16.1 ± 1.8 |
| Compound (IC₅₀) | 48 | 25.7 ± 3.6 | 18.5 ± 2.1 | 55.8 ± 4.5 |
Visualizations
Caption: Experimental workflow for assessing the in vitro anticancer activity.
Caption: Hypothetical signaling pathways affected by the compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medium.com [medium.com]
- 12. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Antimicrobial Susceptibility Testing of Jacaranone Ethyl Ester Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Jacaranone and its derivatives, a class of quinoids, have garnered significant interest due to their diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1] This document provides detailed application notes and protocols for the antimicrobial susceptibility testing of Jacaranone ethyl ester derivatives, summarizing key data and outlining experimental procedures.
Data Presentation
The antimicrobial activity of Jacaranone and its synthetic analogs, including the ethyl ester derivative, has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. The results, presented as Minimum Inhibitory Concentration (MIC) in mg/mL, are summarized in the table below.[2]
Table 1: Minimum Inhibitory Concentration (MIC) of Jacaranone and its Derivatives (mg/mL) [2]
| Microorganism | Jacaranone (1) | Ethyl Ester Derivative (2) | Analog 3 | Analog 4 | Analog 5 | Analog 6 |
| Gram-Positive Bacteria | ||||||
| Staphylococcus aureus | 0.50 | 2.50 | 2.50 | 1.25 | 0.15 | 0.15 |
| Lactobacillus plantarum | 0.25 | 2.50 | 2.50 | 1.25 | 0.12 | 0.62 |
| Leuconostoc mesenteroides | 1.00 | 2.50 | 2.50 | 1.25 | 0.12 | 0.62 |
| Listeria monocytogenes | 0.50 | 2.50 | 2.50 | 1.25 | 0.25 | 1.25 |
| Gram-Negative Bacteria | ||||||
| Escherichia coli | 1.25 | 1.25 | 2.50 | 1.25 | 0.25 | 1.25 |
| Salmonella sp. | 1.25 | 2.50 | 2.50 | 1.25 | 0.12 | 1.25 |
| Pseudomonas sp. | 0.50 | - | - | 10.00 | 0.12 | 5.00 |
| Yeast | ||||||
| Candida albicans | 5.00 | 5.00 | - | 2.50 | 1.20 | - |
Note: A lower MIC value indicates greater antimicrobial activity. The benzyl (B1604629) ester derivative (5) demonstrated the most significant activity against a broad spectrum of the tested microorganisms.[2][3] The ethyl ester derivative (2) showed moderate to low activity against the tested strains.[2]
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of Jacaranone ethyl ester derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Jacaranone ethyl ester derivatives
-
Appropriate solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for yeast
-
Bacterial and fungal strains
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
-
Incubator
Protocol:
-
Preparation of Stock Solution: Dissolve the Jacaranone ethyl ester derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Preparation of Microplates:
-
Add 100 µL of the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for yeast) to each well of a 96-well microplate.
-
Add 100 µL of the stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Culture the test microorganisms overnight.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 10 µL of the diluted inoculum to each well, resulting in a final volume of 110 µL.
-
Controls:
-
Positive Control: A well containing broth and inoculum without the test compound.
-
Negative Control: A well containing broth only.
-
Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.
Disk Diffusion Assay (Qualitative)
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
Jacaranone ethyl ester derivatives
-
Sterile filter paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial and fungal strains
-
Sterile swabs
Protocol:
-
Inoculum Preparation: Prepare an inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the inoculum over the entire surface of an MHA plate using a sterile swab.
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the Jacaranone ethyl ester derivative solution. Allow the solvent to evaporate completely.
-
Disk Placement: Place the impregnated disks onto the surface of the inoculated MHA plate.
-
Controls:
-
Positive Control: A disk containing a standard antibiotic.
-
Negative Control: A disk impregnated with the solvent used to dissolve the test compound.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Visualizations
The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing.
Caption: Workflow for MIC Determination via Broth Microdilution.
Caption: Workflow for Disk Diffusion Assay.
While the exact antimicrobial mechanism of action for Jacaranone ethyl ester derivatives is not fully elucidated, some studies on similar quinonoid compounds suggest that their activity may be linked to the generation of reactive oxygen species (ROS), which can lead to cellular damage.
Caption: Putative Mechanism of Action for Quinonoid Compounds.
References
Application Notes and Protocols for the Diels-Alder Reaction of Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] This application note provides a detailed overview of the anticipated reaction conditions for the Diels-Alder reaction involving Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate as the dienophile. While specific experimental data for this exact substrate is limited in the available literature, this document outlines generalized protocols and key considerations based on extensive studies of p-benzoquinone and its derivatives, which serve as close structural analogs.[2][3]
Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, a quinone derivative, is expected to be a reactive dienophile due to the electron-withdrawing nature of the carbonyl groups. The presence of the hydroxyl and ethyl acetate (B1210297) substituents on the quaternary center may introduce steric and electronic effects that can influence the regioselectivity and stereoselectivity of the cycloaddition. These protocols are intended to serve as a foundational guide for developing specific reaction conditions for this promising building block in medicinal chemistry and natural product synthesis.
General Reaction Scheme
The Diels-Alder reaction of Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate with a generic diene is depicted below. The reaction leads to the formation of a bicyclic adduct with the potential for multiple new stereocenters.
Caption: General Diels-Alder Reaction Scheme.
Experimental Protocols
Two general protocols are provided below: a thermal approach and a Lewis acid-catalyzed approach. The choice of protocol will depend on the reactivity of the diene and the desired outcome of the reaction.
Protocol 1: Thermal Diels-Alder Reaction
This protocol is suitable for reactions with electron-rich dienes.
Materials:
-
Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
-
Diene (e.g., cyclopentadiene (B3395910), isoprene, Danishefsky's diene)
-
Anhydrous solvent (e.g., toluene, xylene, benzene, or water[4][5])
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate (1.0 eq).
-
Dissolve the dienophile in the chosen anhydrous solvent (concentration typically 0.1-1.0 M).
-
Add the diene (1.0-3.0 eq) to the solution.
-
Heat the reaction mixture to the desired temperature (typically reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is advantageous for less reactive dienes or to enhance regioselectivity and stereoselectivity.[6]
Materials:
-
Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
-
Diene
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)
-
Lewis acid (e.g., BF₃·OEt₂, TiCl₄, AlCl₃, SnCl₄)[7]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere
-
Syringe for addition of Lewis acid
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate (1.0 eq).
-
Dissolve the dienophile in the chosen anhydrous solvent.
-
Cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Slowly add the Lewis acid (0.1-1.5 eq) to the stirred solution.
-
Stir the mixture for 15-30 minutes.
-
Add the diene (1.0-2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at the low temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃, water).
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Diels-Alder Reactions of p-Benzoquinone Derivatives
The following tables summarize typical reaction conditions and outcomes for Diels-Alder reactions of p-benzoquinone and its derivatives with various dienes, which can serve as a starting point for optimizing the reaction of Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate.
Table 1: Thermal Diels-Alder Reactions of p-Benzoquinone
| Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclopentadiene | Water | Room Temp | 48 | 83-97 | [4][5] |
| Cyclopentadiene | Benzene | Reflux | - | - | [8] |
| 1,3-Butadiene | - | 100 | - | - | [1] |
| Isoprene | Toluene | 110 | 24 | - | [9] |
| 9R-(1-methoxyethyl)anthracene | Xylene | Reflux | - | - | [10] |
Table 2: Lewis Acid-Catalyzed Diels-Alder Reactions of Quinones
| Dienophile | Diene | Lewis Acid (eq) | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-Benzoquinone | Diene 2 | (S)-BINOL-TiCl₂ | CH₂Cl₂ | - | >65 | [11] |
| 1,2-Naphthoquinones | Various | BF₃·OEt₂ | CH₂Cl₂ | -78 to RT | 66-99 | [12] |
| p-Benzoquinone | Isoprene | V-TiO₂ | - | - | - | [9] |
Logical Workflow for Protocol Development
The following diagram illustrates a logical workflow for developing a specific Diels-Alder protocol for Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 556. The Diels–Alder reaction of p-benzoquinones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarworks.brandeis.edu]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Highly diastereoselective Diels–Alder cycloadditions of 9R-(1-methoxyethyl)anthracene with p-benzoquinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Catalyzed asymmetric diels-alder reaction of benzoquinone. Total synthesis of (-)-ibogamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Synthesis of Cytotoxic Analogs from Jacaranone Ethyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of cytotoxic analogs derived from jacaranone (B1672724) ethyl ester. It includes methodologies for synthesis, evaluation of cytotoxicity, and an overview of the associated signaling pathways. The information is intended to guide researchers in the development of novel anticancer agents based on the jacaranone scaffold.
Introduction
Jacaranone and its derivatives are a class of phytoquinoids that have garnered significant interest in cancer research due to their potent cytotoxic and antiproliferative activities.[1][2] These compounds, originally isolated from plants of the Jacaranda and Senecio species, have demonstrated efficacy against a variety of cancer cell lines.[2][3] The core structure, featuring a cyclohexadienone scaffold, is a key pharmacophore that can be chemically modified to enhance its therapeutic properties.[2] Notably, jacaranone ethyl ester has been identified as a highly active cytotoxic agent.[1][4] This document outlines the synthesis of analogs from this parent compound, protocols for assessing their cytotoxic effects, and the underlying molecular mechanisms of action.
Data Presentation: Cytotoxicity of Jacaranone Analogs
The following tables summarize the cytotoxic activity of various jacaranone analogs against a panel of human cancer cell lines. The data, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are compiled from multiple studies to provide a comparative overview.
Table 1: Cytotoxicity (IC₅₀ in µM) of Jacaranone and its Analogs against Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | HeLa (Cervical) | C33A (Cervical) | HCT-116 (Colon) | U251 (Glioblastoma) | CCRF-CEM (Leukemia) |
| Jacaranone | 6.27–14.61[1] | 6.3 - 26.5[5] | 6.27–14.61[1] | 6.3 - 26.5[5] | - | - | - |
| Jacaranone Ethyl Ester | 2.85–4.33[1][6] | - | 2.85–4.33[1][6] | - | - | - | - |
| Nitrogen-containing analog 13b | - | <40% inhibition at 5 µg/mL[2] | - | - | - | - | <40% inhibition at 5 µg/mL[2] |
| Nitrogen-containing analog 13i | - | <40% inhibition at 5 µg/mL[2] | - | - | <40% inhibition at 5 µg/mL[2] | <40% inhibition at 5 µg/mL[2] | <40% inhibition at 5 µg/mL[2] |
| Cisplatin (B142131) (Control) | Comparable to Jacaranone[1] | - | Comparable to Jacaranone[1] | - | - | - | - |
| Fluorouracil (Control) | 4.15–6.84[1][6] | - | 4.15–6.84[1][6] | - | - | - | - |
| Vinblastine (Control) | - | - | - | - | - | - | - |
Table 2: Apoptotic and Necrotic Activity of Synthetic Jacaranone Analogs
| Compound | Cell Line | % Apoptosis | % Necrosis |
| Jacaranone (1) | SK-OV-3 (Ovarian) | ~10 | ~15 |
| HEPG2 (Liver) | ~5 | ~10 | |
| MCF-7 (Breast) | ~12 | ~18 | |
| CCRF-CEM (Leukemia) | ~8 | ~10 | |
| Analog 5 | SK-OV-3 (Ovarian) | ~25[7] | ~20 |
| HEPG2 (Liver) | ~8 | >40[8] | |
| MCF-7 (Breast) | ~15 | ~25 | |
| CCRF-CEM (Leukemia) | Inactive | Inactive | |
| Analog 6 | SK-OV-3 (Ovarian) | >30[7][8] | ~25 |
| HEPG2 (Liver) | ~10 | >40[8] | |
| MCF-7 (Breast) | >40[7][8] | ~30 | |
| CCRF-CEM (Leukemia) | Inactive | Inactive | |
| Analog 7 | SK-OV-3 (Ovarian) | ~15 | >50[7][8] |
| HEPG2 (Liver) | ~8 | >40[8] | |
| MCF-7 (Breast) | ~18 | >40[8] | |
| CCRF-CEM (Leukemia) | Inactive | Inactive |
Experimental Protocols
Protocol 1: General Synthesis of Jacaranone Ester Analogs[3][7]
This protocol describes a general method for the synthesis of jacaranone ester analogs via the addition of lithium ester enolates to p-benzoquinone.
Materials:
-
An appropriate acetate (B1210297) ester (e.g., geranyl acetate for analog 5)[3]
-
Lithium diisopropylamide (LDA) solution
-
p-Benzoquinone
-
Dry tetrahydrofuran (B95107) (THF)
-
Dry diethyl ether
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
-
Round-bottom flasks, syringes, magnetic stirrer, and other standard glassware
-
Inert atmosphere (Nitrogen or Argon)
-
Dry ice/acetone bath
Procedure:
-
Preparation of Lithium Enolate: a. In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of LDA in dry THF. b. Cool the LDA solution to -30°C. c. Slowly add a solution of the corresponding acetate ester in dry THF to the LDA solution. d. Stir the mixture at -30°C for 30 minutes to generate the lithium ester enolate.
-
Reaction with p-Benzoquinone: a. In a separate three-necked round-bottom flask equipped with a dry-ice jacketed addition funnel, dissolve p-benzoquinone in dry diethyl ether and cool to -78°C. b. Transfer the freshly prepared cold ester enolate solution to the jacketed addition funnel via a double-tipped needle. c. Add the enolate solution dropwise to the cold p-benzoquinone solution over a period of 30 minutes with vigorous stirring. d. Continue stirring the reaction mixture at -78°C for an additional 40 minutes.
-
Work-up and Purification: a. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. b. Allow the mixture to warm to room temperature. c. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. e. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. f. Purify the crude product by silica gel column chromatography using a hexanes:ethyl acetate gradient (e.g., 7:3 ratio) to yield the pure jacaranone analog.[3]
Protocol 2: Cell Viability Assessment using MTT Assay[1][9]
This protocol details the determination of cell viability and cytotoxic effects of jacaranone analogs using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa, C33A)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Jacaranone analogs dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. c. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the jacaranone analogs in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. b. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic drug (e.g., cisplatin or fluorouracil) as a positive control. c. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[2]
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible. c. Carefully remove the medium containing MTT from each well. d. Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. c. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Apoptosis and Necrosis Determination by Annexin V and Propidium Iodide Staining[8]
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine (B164497) exposure.
Materials:
-
Human cancer cell lines
-
Jacaranone analogs
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer (provided with the kit)
-
Flow cytometer
-
48-well plates
Procedure:
-
Cell Treatment: a. Seed 1 x 10⁵ cells per well in 48-well plates and incubate for 24 hours. b. Treat the cells with the desired concentrations of jacaranone analogs, a positive control (e.g., Epirubicin), and a DMSO vehicle control for 24 hours.[8]
-
Cell Harvesting and Staining: a. Wash the treated and untreated cells twice with cold PBS. b. Harvest the cells using a gentle dissociation reagent (e.g., HyQTase). c. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. d. Resuspend the cell pellet in 100 µL of 1X binding buffer. e. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. f. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. g. Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry within one hour of staining. b. Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2) for PI. c. Gate the cell populations to distinguish between:
- Viable cells (Annexin V- / PI-)
- Early apoptotic cells (Annexin V+ / PI-)
- Late apoptotic/necrotic cells (Annexin V+ / PI+)
- Necrotic cells (Annexin V- / PI+) d. Quantify the percentage of cells in each quadrant.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by jacaranone and a general workflow for the synthesis and evaluation of its cytotoxic analogs.
Caption: Proposed signaling pathway of Jacaranone-induced apoptosis.
Caption: General workflow for synthesis and evaluation of analogs.
Mechanism of Action
Jacaranone and its analogs are believed to exert their cytotoxic effects through the induction of oxidative stress.[1][7] The generation of reactive oxygen species (ROS) plays a central role in their mechanism of action.[6][7] This increase in intracellular ROS levels leads to the downregulation of pro-survival signaling pathways, such as the Akt pathway, and the activation of stress-activated pathways like the p38 mitogen-activated protein kinase (p38 MAPK) pathway.[1][6][7] The collective modulation of these pathways ultimately culminates in the induction of apoptosis, or programmed cell death, in cancer cells.[5][7] The α,β-unsaturated carbonyl group present in the jacaranone scaffold is considered crucial for its cytotoxic activity.[1][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Jacaranone-Derived Nitrogenous Cyclohexadienones and Their Antiproliferative and Antiprotozoal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Jacaranone Derivatives with Antiproliferative Activity from Crepis pulchra and Relevance of This Group of Plant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Determination of Antitumor Activity of Jacaranone and Synthetic Analogs [scirp.org]
- 8. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
Application Notes and Protocols for Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate in Medicinal Chemistry
Authored for: Researchers, scientists, and drug development professionals.
Abstract
Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, also known as jacaranone (B1672724) ethyl ester, is a quinoid compound that has garnered significant interest in the field of medicinal chemistry. This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action. The primary focus is on its potential as an anticancer, anti-inflammatory, and antiprotozoal agent.
Introduction
This compound is a derivative of jacaranone, a natural product isolated from various plant species.[1] Its unique cyclohexadienone scaffold makes it an attractive candidate for drug discovery, exhibiting a range of biological activities. These notes will delve into its synthesis, mechanisms of action, and protocols for evaluating its efficacy.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 60263-06-1 | [2][3] |
| Molecular Formula | C10H12O4 | [2] |
| Molecular Weight | 196.2 g/mol | [3] |
| Appearance | Colorless liquid | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. Slightly soluble in water. | [2][4] |
Applications in Medicinal Chemistry
Anticancer Activity
This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines. Its mechanism of action is primarily attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.[5]
Quantitative Data for Anticancer Activity:
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | 2.85 | [6] |
| This compound | HeLa (Cervical Cancer) | 3.12 | [6] |
| This compound | MCF-7 (Breast Cancer) | 4.33 | [6] |
| Jacaranone (parent compound) | B16F10-Nex2 (Melanoma) | ~50 | [5] |
| Jacaranone (parent compound) | COR-L23 (Lung Carcinoma) | 11.31 | [6] |
| Jacaranone (parent compound) | Caco-2 (Colorectal Adenocarcinoma) | 20.15 | [6] |
| Jacaranone (parent compound) | HepG-2 (Hepatocellular Carcinoma) | 40.57 | [6] |
Mechanism of Action: Modulation of TNFR1 Signaling
A key mechanism of action for the parent compound, jacaranone, involves the modulation of the Tumor Necrosis Factor Receptor 1 (TNFR1) signaling pathway. Jacaranone promotes apoptosis by inhibiting the formation of pro-survival Complex I and promoting the assembly of pro-apoptotic Complex II.[7][8] This is achieved through the degradation of cellular inhibitor of apoptosis protein 2 (cIAP2), which leads to reduced ubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1) and subsequent activation of the apoptotic cascade.[7][8]
Caption: Jacaranone modulates TNFR1 signaling to induce apoptosis.
Anti-inflammatory Activity
The anti-inflammatory properties of jacaranone derivatives are linked to their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α.[9] This effect is also associated with the modulation of the NF-κB signaling pathway.
Antiprotozoal Activity
Derivatives of jacaranone have shown activity against various protozoan parasites.
Quantitative Data for Antiprotozoal Activity:
| Compound | Parasite | IC50 (µg/mL) | Reference |
| Jacaglabroside A | Plasmodium falciparum K1 | 1.02 | [10] |
| Jacaglabroside B | Plasmodium falciparum K1 | 0.56 | [10] |
| Jacaglabroside C | Plasmodium falciparum K1 | 0.56 | [10] |
| Jacaglabroside D | Plasmodium falciparum K1 | 0.55 | [10] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of jacaranone and its ester analogs via the addition of a lithium ester enolate to p-benzoquinone.[11][12]
Materials:
-
Diisopropylamine
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl acetate
-
p-Benzoquinone
-
Diethyl ether, anhydrous
-
Ethanol (95%)
-
Hexanes
-
Round bottom flasks, magnetic stirrer, syringes, and other standard glassware
-
Argon or Nitrogen source for inert atmosphere
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a three-necked round bottom flask under an inert atmosphere, add anhydrous THF and diisopropylamine. Cool the solution to -30°C. Add n-BuLi dropwise and stir for 20 minutes.
-
Formation of the Lithium Enolate: Cool the LDA solution to -78°C. Add a solution of ethyl acetate in anhydrous THF dropwise. Stir the resulting solution for 40 minutes at -78°C.
-
Reaction with p-Benzoquinone: In a separate flask, dissolve p-benzoquinone in anhydrous diethyl ether and cool to -78°C. Transfer the cold lithium enolate solution to the p-benzoquinone solution dropwise over 45 minutes.
-
Quenching and Extraction: After the addition is complete, quench the reaction by adding 95% ethanol. Allow the mixture to warm to room temperature. Perform a standard aqueous workup and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography using a mixture of hexanes and diethyl ether.
Caption: Workflow for the synthesis of this compound.
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound.[13][14][15]
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antioxidant Activity: DPPH Assay
This protocol describes the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[6][16]
Materials:
-
DPPH solution (0.1 mM in methanol (B129727) or ethanol)
-
This compound
-
Ascorbic acid (positive control)
-
Methanol or ethanol
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in the chosen solvent.
-
Reaction Mixture: In a 96-well plate, add a defined volume of each sample dilution to separate wells. Then, add an equal volume of the DPPH working solution to each well. Include a blank containing only the solvent and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100. Determine the EC50 value.
Conclusion
This compound and its parent compound, jacaranone, represent a promising class of molecules for medicinal chemistry research. Their significant anticancer, anti-inflammatory, and antiprotozoal activities warrant further investigation and development. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Cas 60263-06-1,Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate | lookchem [lookchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | CAS 60263-06-1 | ScreenLib [screenlib.com]
- 5. Jacaranone Induces Apoptosis in Melanoma Cells via ROS-Mediated Downregulation of Akt and p38 MAPK Activation and Displays Antitumor Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. mdpi.com [mdpi.com]
- 8. Modulation of TNFR 1-Triggered Inflammation and Apoptosis Signals by Jacaranone in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 60263-06-1 | Benchchem [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. japsonline.com [japsonline.com]
- 15. scispace.com [scispace.com]
- 16. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
Application Notes and Protocols for Michael Addition Reactions with Jacaranone Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for Michael addition reactions involving Jacaranone ethyl ester. This compound, a naturally derived benzoquinone, serves as a versatile Michael acceptor, allowing for the synthesis of a diverse range of derivatives with potential applications in drug discovery and development. The protocols outlined below are intended to serve as a foundational guide for the synthesis and evaluation of novel Jacaranone ethyl ester adducts.
Introduction to Jacaranone Ethyl Ester as a Michael Acceptor
Jacaranone and its derivatives have garnered significant interest due to their cytotoxic and antiprotozoal activities. The electrophilic nature of the α,β-unsaturated ketone moiety within the Jacaranone core makes it an excellent candidate for Michael addition reactions. This conjugate addition allows for the introduction of various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds, thereby enabling the generation of novel molecular scaffolds for biological screening.
The general mechanism for the Michael addition to Jacaranone ethyl ester involves the nucleophilic attack at the β-carbon of the conjugated system, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final adduct.
Experimental Protocols
The following sections detail the experimental procedures for the Michael addition of various nucleophiles to Jacaranone ethyl ester.
Protocol 1: Aza-Michael Addition of Amines to Jacaranone Ethyl Ester
This protocol describes a general procedure for the conjugate addition of primary and secondary amines to Jacaranone ethyl ester. The synthesis of nitrogen-containing Jacaranone derivatives is of particular interest due to their potential biological activities.
Materials:
-
Jacaranone ethyl ester
-
Amine (e.g., morpholine, piperidine, benzylamine)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH))
-
Base (optional, e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a solution of Jacaranone ethyl ester (1.0 eq) in the chosen solvent (0.1 M), add the amine (1.2 eq).
-
If required, add a catalytic amount of base (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired aza-Michael adduct.
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: Thiol-Michael Addition to Jacaranone Ethyl Ester
This protocol outlines the addition of thiol nucleophiles to Jacaranone ethyl ester, a reaction known to proceed efficiently under mild conditions.
Materials:
-
Jacaranone ethyl ester
-
Thiol (e.g., thiophenol, benzyl (B1604629) thiol, N-acetylcysteine)
-
Solvent (e.g., DCM, THF, Acetonitrile (MeCN))
-
Base catalyst (e.g., TEA, DBU)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Dissolve Jacaranone ethyl ester (1.0 eq) in the selected solvent (0.1 M).
-
Add the thiol (1.1 eq) to the solution.
-
Add a catalytic amount of base (0.05-0.1 eq).
-
Stir the mixture at room temperature for 1-6 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the thiol-Michael adduct.
-
Confirm the structure of the product using spectroscopic methods.
Protocol 3: Enolate-Michael Addition to Jacaranone Ethyl Ester
This protocol describes the carbon-carbon bond-forming reaction between an enolate nucleophile and Jacaranone ethyl ester.
Materials:
-
Jacaranone ethyl ester
-
Active methylene (B1212753) compound (e.g., diethyl malonate, ethyl acetoacetate)
-
Base (e.g., Sodium ethoxide (NaOEt), Sodium hydride (NaH))
-
Anhydrous solvent (e.g., THF, Ethanol (EtOH))
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the enolate by adding the active methylene compound (1.2 eq) to a solution of the base (1.2 eq) in the anhydrous solvent at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of Jacaranone ethyl ester (1.0 eq) in the same anhydrous solvent dropwise to the enolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired Michael adduct.
-
Characterize the purified compound by NMR and Mass Spectrometry.
Data Presentation
The following table summarizes representative Michael addition reactions with Jacaranone ethyl ester, providing a basis for comparison of different nucleophiles and reaction conditions.
| Entry | Nucleophile (Michael Donor) | Base/Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Morpholine | - | DCM | 12 | >90 (expected) |
| 2 | Piperidine | TEA | THF | 8 | >90 (expected) |
| 3 | Benzylamine | - | MeOH | 16 | >85 (expected) |
| 4 | Thiophenol | DBU | MeCN | 2 | >95 (expected) |
| 5 | N-acetylcysteine methyl ester | TEA | DCM | 4 | >90 (expected) |
| 6 | Diethyl malonate | NaOEt | EtOH | 6 | >80 (expected) |
| 7 | Ethyl acetoacetate | NaH | THF | 10 | >75 (expected) |
Note: The yields presented are typical for Michael addition reactions of this nature and should be considered as expected values. Actual yields will vary depending on the specific reaction conditions and scale.
Visualizations
Experimental Workflow for Michael Addition to Jacaranone Ethyl Ester
The following diagram illustrates a typical workflow for the synthesis and purification of a Jacaranone ethyl ester Michael adduct.
Caption: A generalized workflow for the synthesis of Michael adducts of Jacaranone ethyl ester.
Signaling Pathway of Jacaranone-Induced Apoptosis
Jacaranone and its derivatives have been shown to induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS).[1][2] The following diagram depicts the proposed signaling pathway.
References
- 1. Jacaranone Induces Apoptosis in Melanoma Cells via ROS-Mediated Downregulation of Akt and p38 MAPK Activation and Displays Antitumor Activity In Vivo | PLOS One [journals.plos.org]
- 2. Jacaranone induces apoptosis in melanoma cells via ROS-mediated downregulation of Akt and p38 MAPK activation and displays antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, a derivative of the natural product jacaranone, in the synthesis of novel biodegradable polymers. Given the compound's inherent biological activities, such as anticancer and antimicrobial properties, the resulting polymers are promising candidates for advanced drug delivery systems and biomedical materials.[1] Due to the nascent stage of research in this specific area, the following protocols are proposed based on established polymerization methodologies for structurally related monomers.
Introduction: Potential of this compound in Polymer Chemistry
This compound possesses two key functional moieties for polymerization: a hydroxyl group and a cyclohexadiene ring. These features theoretically allow for its participation in several polymerization reactions, including polycondensation and ring-opening metathesis polymerization (ROMP). The synthesis of biodegradable polymers from renewable resources is a rapidly growing field of interest.[2][3][4] Polymers derived from this monomer are anticipated to exhibit biodegradability and biocompatibility, making them suitable for various biomedical applications.
Potential Applications:
-
Drug Delivery: The inherent bioactivity of the monomer could be harnessed in the polymer backbone or as pendant groups, potentially leading to polymers with intrinsic therapeutic properties or for the controlled release of other therapeutic agents.
-
Biodegradable Materials: The ester and hydroxyl groups suggest that the resulting polymers could be susceptible to hydrolytic or enzymatic degradation, a desirable characteristic for temporary medical implants and environmentally friendly plastics.[5]
-
Functional Coatings: The reactive functional groups could be utilized to create crosslinked polymer networks for functional coatings with antimicrobial or antifouling properties.[1]
Proposed Polymerization Strategies
Two primary hypothetical strategies for the polymerization of this compound are presented: Polycondensation and Ring-Opening Metathesis Polymerization (ROMP).
Strategy 1: Polycondensation via the Hydroxyl Group
The presence of a hydroxyl group allows this compound to act as a monomer in polycondensation reactions, typically with a dicarboxylic acid or its derivative, to form polyesters.[6][7]
Hypothetical Reaction Scheme: Polycondensation
Caption: Proposed polycondensation workflow.
Strategy 2: Ring-Opening Metathesis Polymerization (ROMP)
The cyclohexadiene ring, although possessing low ring strain, could potentially undergo Ring-Opening Metathesis Polymerization (ROMP) in the presence of a suitable catalyst, such as a Grubbs catalyst.[8][9] This would result in an unsaturated polymer with the ester and hydroxyl functionalities as pendant groups.
Hypothetical Reaction Scheme: Ring-Opening Metathesis Polymerization (ROMP)
Caption: Proposed ROMP workflow.
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for the polymerization of this compound.
Protocol 1: Synthesis of a Polyester via Polycondensation
Objective: To synthesize a polyester by reacting this compound with adipoyl chloride.
Materials:
-
This compound
-
Adipoyl chloride
-
Triethylamine (B128534) (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of adipoyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours under an argon atmosphere.
-
Quench the reaction by adding a small amount of methanol.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by slowly adding the concentrated solution to a large volume of cold methanol.
-
Collect the polymer by filtration and dry under vacuum at 40 °C for 48 hours.
-
Characterize the polymer using Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy.
Protocol 2: Synthesis of a Functional Polymer via ROMP
Objective: To synthesize an unsaturated polymer using ROMP of this compound.
Materials:
-
This compound
-
Grubbs third-generation catalyst (G3)
-
Anhydrous and degassed Dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol
-
Argon gas supply and glovebox
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Inside an argon-filled glovebox, dissolve this compound (100 eq) in anhydrous and degassed DCM.
-
In a separate vial, dissolve Grubbs third-generation catalyst (1.0 eq) in a small amount of anhydrous and degassed DCM.
-
Rapidly inject the catalyst solution into the monomer solution with vigorous stirring.
-
Allow the polymerization to proceed for 2 hours at room temperature.
-
Terminate the polymerization by adding an excess of ethyl vinyl ether and stir for an additional 30 minutes.
-
Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.
-
Collect the polymer by filtration and dry under vacuum at 30 °C for 48 hours.
-
Characterize the polymer using GPC, NMR, and FTIR spectroscopy.
Data Presentation (Hypothetical)
The following tables summarize hypothetical quantitative data for the proposed polymerization reactions.
Table 1: Hypothetical Parameters for Polycondensation
| Parameter | Value |
| Monomer Ratio (diol:diacid) | 1:1 |
| Catalyst | None (Schotten-Baumann conditions) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 24 hours |
| Polymer Characteristics | |
| Number Average MW (Mn) | 15,000 g/mol |
| Polydispersity Index (PDI) | 1.8 |
Table 2: Hypothetical Parameters for ROMP
| Parameter | Value |
| Monomer to Catalyst Ratio | 100:1 |
| Catalyst | Grubbs 3rd Generation Catalyst |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2 hours |
| Polymer Characteristics | |
| Number Average MW (Mn) | 25,000 g/mol |
| Polydispersity Index (PDI) | 1.2 |
Concluding Remarks
The protocols and data presented herein are hypothetical and intended to serve as a starting point for researchers interested in exploring the polymerization of this compound. Experimental validation is required to determine the feasibility of these reactions and the properties of the resulting polymers. The unique structure and biological activity of this monomer make it a compelling candidate for the development of novel, functional, and biodegradable polymers for a range of applications in materials science and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Review of the Synthesis and Degradation Mechanisms of Some Biodegradable Polymers in Natural Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drpress.org [drpress.org]
- 5. Biodegradable polymers: from synthesis methods to applications of lignin-graft-polyester - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Syntheses of high molecular weight hydroxy functional copolymers by green and selective polycondensation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Synthesis of functional polyolefins via ring-opening metathesis polymerization of ester-functionalized cyclopentene and its copolymerization with cyclic comonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate synthesis. The primary focus is on the oxidative dearomatization of ethyl p-hydroxyphenylacetate using hypervalent iodine(III) reagents.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate?
A1: The oxidative dearomatization of a p-substituted phenol (B47542), such as ethyl p-hydroxyphenylacetate, using hypervalent iodine(III) reagents is a highly effective method for producing the target compound.[1] This approach allows for the formation of the 4-hydroxy quinol framework in good to moderate yields under mild conditions.[1]
Q2: What are hypervalent iodine(III) reagents and which ones are most effective for this synthesis?
A2: Hypervalent iodine(III) reagents are compounds where an iodine atom has a formal oxidation state of +3. They are known for their mild and selective oxidizing properties.[1] For the synthesis of quinols from phenols, Phenyliodine(III) diacetate (PIDA) and Phenyliodine(III) bis(trifluoroacetate) (PIFA) are commonly used.[1] While a μ-oxo-dimer of a hypervalent iodine reagent can provide slightly higher yields and faster reaction times, it is often more difficult to prepare.[1] PIDA generally provides the next highest yields and is a practical alternative.[1]
Q3: What are the potential side reactions or byproducts I should be aware of?
A3: The primary challenge is the potential for the reaction to fail, leading to decomposition of the starting material rather than the desired product.[1] This is more likely with certain substitution patterns on the starting phenol. While not explicitly detailed for this specific reaction, similar reactions can be prone to the formation of over-oxidation products or rearrangement products under harsh conditions. Careful control of reaction temperature and time is crucial.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting material, you can observe the disappearance of the starting phenol and the appearance of the product spot. This allows for the determination of the optimal reaction time and prevents over-reaction or decomposition.
Troubleshooting Guide
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low to No Product Formation (Decomposition of Starting Material) | - Substrate Reactivity: The electronic or steric properties of the starting phenol may not be suitable for the chosen hypervalent iodine reagent.[1]- Incorrect Reagent: The chosen hypervalent iodine reagent may not be reactive enough or may be too harsh for the specific substrate.- Sub-optimal Temperature: The reaction may be too cold to initiate or too warm, leading to decomposition. | - Reagent Screening: Test different hypervalent iodine reagents such as PIDA and PIFA to find the optimal one for your substrate.[1]- Temperature Optimization: Start the reaction at 0 °C and allow it to slowly warm to room temperature if necessary. Monitor closely by TLC.[1]- Protecting Groups: If the substrate has other sensitive functional groups, consider using protecting groups. |
| SYN-002 | Low Yield of Desired Product | - Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.- Inefficient Work-up/Purification: Product loss may be occurring during extraction or chromatography.- Moisture in Reaction: Although the reaction is run in an aqueous solvent mixture, excessive water can sometimes hinder the reaction. | - Optimize Reaction Time: Monitor the reaction by TLC to determine the point of maximum conversion before significant byproduct formation occurs.[1]- Refine Purification: Use a carefully selected solvent system for column chromatography to ensure good separation and minimize product loss during elution.- Use Anhydrous Acetonitrile (B52724): Ensure the acetonitrile used is of high purity and low water content. |
| SYN-003 | Presence of Multiple Unidentified Byproducts | - Over-oxidation: The reaction was left for too long or at too high a temperature.- Side Reactions: The starting material or product may be unstable under the reaction conditions, leading to various side reactions. | - Strict Temperature and Time Control: Maintain the reaction at 0 °C and quench it as soon as TLC indicates the consumption of the starting material.[1]- Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize side reactions. |
Data Presentation
Table 1: Effect of Hypervalent Iodine(III) Reagent and Reaction Time on the Yield of a Model Quinol Synthesis (Methyl 4-hydroxyphenylacetate) [1]
| Entry | Oxidant | Reaction Time (min) | Isolated Yield (%) |
| 1 | μ-oxo dimer | 10 | 75 |
| 2 | PhI(OAc)₂ (PIDA) | 20 | 70 |
| 3 | PhI(OCOCF₃)₂ (PIFA) | 15 | 65 |
This data is for the synthesis of the methyl ester analog and serves as a strong indicator for the expected trends in the synthesis of the ethyl ester.
Experimental Protocols
Detailed Methodology for the Synthesis of Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate via Oxidative Dearomatization:
This protocol is adapted from a procedure for the synthesis of the corresponding methyl ester.[1]
Materials:
-
Ethyl p-hydroxyphenylacetate
-
Phenyliodine(III) diacetate (PIDA)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Ethyl acetate (B1210297) (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve ethyl p-hydroxyphenylacetate (1 equivalent) in a mixture of acetonitrile and water (e.g., 1:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add Phenyliodine(III) diacetate (PIDA) (1.1 equivalents) to the cooled solution with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 20-30 minutes.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate.
Visualizations
References
Technical Support Center: Chromatographic Purification of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
Welcome to the Technical Support Center for the chromatographic purification of crude Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the purification of this polar compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic purification of this compound, presented in a question-and-answer format.
Issue: Poor Separation and Co-elution of Impurities
Q1: I am observing poor separation between my target compound and impurities, with significant peak overlap in my chromatogram. What are the likely causes and how can I improve resolution?
A1: Poor resolution is a frequent challenge, often stemming from suboptimal mobile phase composition, inappropriate stationary phase selection, or issues with the column itself.
-
Mobile Phase Optimization: The polarity of the mobile phase is critical. For normal-phase chromatography (e.g., silica (B1680970) gel), if your compound is eluting too quickly with polar impurities, you should decrease the polarity of the mobile phase. Conversely, if the compound is retained too strongly, a gradual increase in polarity is necessary. A systematic approach to solvent screening is recommended.
-
Stationary Phase Selection: While silica gel is a common starting point, for highly polar compounds like this compound, alternative stationary phases can offer better selectivity. Consider using polar-embedded phases or exploring Hydrophilic Interaction Chromatography (HILIC) for enhanced retention of polar analytes.[1]
-
Column Efficiency: Ensure your column is packed efficiently and has not developed voids or channels. A poorly packed column will lead to band broadening and decreased resolution.
Issue: Peak Tailing
Q2: My chromatograms show significant peak tailing for the target compound. What causes this and what are the solutions?
A2: Peak tailing is a common issue when purifying polar compounds, especially on silica gel. It is often caused by strong interactions between the analyte and active sites on the stationary phase.
-
Secondary Interactions: The hydroxyl group in your compound can interact strongly with acidic silanol (B1196071) groups on the surface of the silica gel, leading to tailing.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Adding a small amount of a polar modifier like acetic acid or triethylamine (B128534) to the mobile phase can help to saturate the active sites on the silica gel and reduce tailing.
-
Column Choice: Using end-capped columns, where the residual silanol groups are chemically deactivated, can significantly improve peak shape for polar analytes.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.
-
Issue: Compound Instability
Q3: I suspect my compound, a dienone, might be degrading on the chromatography column. How can I assess its stability and prevent degradation?
A3: Cyclohexadienones can be sensitive to acidic conditions, potentially undergoing rearrangement reactions.[2] Silica gel is inherently acidic and can catalyze such degradations.
-
Stability Check: To check for on-column degradation, you can perform a simple test. Spot your purified compound on a TLC plate, and after a few hours, elute the plate and check for the appearance of new spots.
-
Mitigation Strategies:
-
Neutralized Silica Gel: Use silica gel that has been treated with a neutralizing agent.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (B75360) or a bonded phase.
-
Reduced Residence Time: Employing faster flow rates in flash chromatography can minimize the time the compound spends in contact with the stationary phase.
-
Low-Temperature Chromatography: For particularly sensitive compounds, performing the purification at a lower temperature can reduce the rate of degradation.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a flash chromatography method for purifying crude this compound?
A1: A good starting point for normal-phase flash chromatography is to use silica gel as the stationary phase and a solvent system based on a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297). Begin by performing Thin Layer Chromatography (TLC) with varying ratios of these solvents to find a composition that gives your target compound an Rf value between 0.2 and 0.4. This will likely provide good separation during column chromatography.
Q2: How should I prepare my crude sample for loading onto the column?
A2: The method of sample loading can significantly impact the quality of the separation.
-
Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase or a slightly stronger solvent. Ensure the sample is fully dissolved before loading.
-
Dry Loading: For samples that are not very soluble in the mobile phase, dry loading is recommended. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
Q3: Can I use High-Performance Liquid Chromatography (HPLC) for the final purification step?
A3: Yes, HPLC is an excellent technique for achieving high purity. For a polar compound like this compound, reversed-phase HPLC is a suitable option.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. The gradient would start with a high percentage of the aqueous phase and gradually increase the organic phase concentration.
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol outlines a general procedure for the purification of crude this compound using flash chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane or Petroleum Ether
-
Ethyl Acetate
-
Glass column for flash chromatography
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
Methodology:
-
TLC Analysis: Develop a suitable mobile phase by testing different ratios of hexane/ethyl acetate on a TLC plate to achieve an Rf of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column using either the wet or dry loading method described in the FAQs.
-
Elution: Begin elution with the less polar mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Table 1: Example Flash Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 40 mm ID x 300 mm length |
| Sample Loading | 1 g crude material (dry loaded) |
| Mobile Phase | Gradient of Hexane:Ethyl Acetate |
| 0-10 min: 80:20 | |
| 10-30 min: Gradient to 60:40 | |
| 30-45 min: 60:40 | |
| Flow Rate | 20 mL/min |
| Detection | TLC with UV visualization (254 nm) |
Protocol 2: Reversed-Phase HPLC Purification
This protocol provides a starting point for the final purification of this compound using preparative HPLC.
Materials:
-
Partially purified this compound
-
HPLC-grade Water
-
HPLC-grade Acetonitrile
-
Formic Acid
-
Preparative HPLC system with a UV detector
-
C18 HPLC column
Methodology:
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Method: Set up the HPLC system with the parameters outlined in Table 2.
-
Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the peak of the target compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.
Table 2: Example Preparative HPLC Parameters
| Parameter | Value |
| Stationary Phase | C18, 5 µm particle size |
| Column Dimensions | 21.2 mm ID x 150 mm length |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 10% B |
| 5-25 min: Gradient to 50% B | |
| 25-30 min: Gradient to 95% B | |
| 30-35 min: Hold at 95% B | |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common chromatography issues.
References
Technical Support Center: Stability and Degradation of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, which includes an ethyl ester, a tertiary alcohol, and a cyclohexadienone core, the primary anticipated degradation pathways are hydrolysis, oxidation, and photolysis.[1][2]
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, particularly under basic or acidic conditions, yielding the corresponding carboxylic acid and ethanol.[3][4]
-
Oxidation: The cyclohexadienone ring and the tertiary alcohol may be susceptible to oxidative degradation, potentially leading to ring-opening products or other oxidized species.[5]
-
Photodegradation: The conjugated dienone system in the cyclohexadienone ring suggests a potential for sensitivity to light, which could lead to isomerization or other photochemical reactions.[6][7]
-
Thermal Degradation: While generally more stable to heat than the other factors, prolonged exposure to high temperatures could lead to dehydration of the tertiary alcohol.[8][9]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions should be stored at low temperatures (e.g., -20°C or -80°C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to oxygen. For short-term storage, refrigeration (2-8°C) may be adequate, but long-term stability should be assessed under these conditions. It is also advisable to prepare fresh solutions for critical experiments.
Q3: How can I monitor the degradation of this compound in my samples?
A3: A stability-indicating analytical method, most commonly reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is the recommended approach.[10] This method should be capable of separating the intact parent compound from its potential degradation products. The use of a mass spectrometry (MS) detector in conjunction with HPLC (LC-MS) can aid in the identification of unknown degradants.[11]
Q4: What are the typical stress conditions used in a forced degradation study for this compound?
A4: Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13] Typical conditions are summarized in the table below.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the ethyl ester |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4-8 hours | Rapid hydrolysis of the ethyl ester |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the cyclohexadienone ring and/or tertiary alcohol |
| Thermal Degradation | Solid and solution stored at 80°C for 1 week | Dehydration of the tertiary alcohol |
| Photodegradation | Exposure to light (ICH Q1B guidelines) | Isomerization or other photochemical reactions of the dienone system |
Troubleshooting Guides
Problem 1: Rapid loss of compound purity in solution.
-
Possible Cause: Hydrolysis of the ethyl ester, especially if the solution is not pH-controlled or is exposed to basic conditions.
-
Troubleshooting Steps:
-
pH Measurement: Check the pH of your solvent and any additives.
-
Buffering: If appropriate for your experiment, consider using a buffered solution at a slightly acidic pH (e.g., pH 4-6) to minimize hydrolysis.[14]
-
Solvent Choice: Ensure the solvent is of high purity and free from basic or acidic contaminants.
-
Temperature: Store solutions at lower temperatures to slow down the hydrolysis rate.
-
Problem 2: Appearance of unknown peaks in the HPLC chromatogram after sample preparation or short-term storage.
-
Possible Cause: This could be due to degradation of the compound.
-
Troubleshooting Steps:
-
Control Sample: Analyze a freshly prepared standard solution to confirm that the unknown peaks are not artifacts of the analytical method itself.
-
Peak Tracking: Compare the chromatograms of stressed samples (from a forced degradation study) with your experimental sample. If the unknown peaks match the retention times of degradation products, it confirms degradation.
-
LC-MS Analysis: Use LC-MS to obtain mass information on the unknown peaks to help in their identification.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Inconsistent sample handling and storage conditions.
-
Troubleshooting Steps:
-
Standardized Procedures: Implement a strict and consistent protocol for solution preparation, storage, and handling.
-
Light Protection: Always protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Temperature Control: Ensure consistent storage temperatures. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV and/or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Control Sample (Unstressed): Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) with the appropriate mobile phase or solvent and analyze immediately.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at different time points (e.g., 2, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH, dilute to the analytical concentration, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature.
-
Withdraw aliquots at different time points (e.g., 1, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl, dilute to the analytical concentration, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ (prepared by diluting 30% H₂O₂).
-
Keep at room temperature, protected from light.
-
Withdraw aliquots at different time points (e.g., 8, 24, 48 hours), dilute to the analytical concentration, and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a sample of the solid compound and a solution in a loosely capped vial in an oven at 80°C.
-
Analyze samples at different time points (e.g., 1, 3, 7 days).
-
-
Photodegradation:
-
Expose a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Keep a control sample protected from light.
-
Analyze both samples by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to resolve all peaks (e.g., starting with a low percentage of B and increasing over time).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λmax of the compound and also scan a wider range to detect degradants with different chromophores.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
References
- 1. ijirt.org [ijirt.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Identification of Quinone Degradation as a Triggering Event for Intense Pulsed Light-Elicited Metabolic Changes in Escherichia coli by Metabolomic Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kuujia.com [kuujia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quora.com [quora.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. acdlabs.com [acdlabs.com]
- 12. fda.gov [fda.gov]
- 13. benchchem.com [benchchem.com]
- 14. [PDF] The pH-dependence of enzymic ester hydrolysis. | Semantic Scholar [semanticscholar.org]
Troubleshooting common issues in Jacaranone ethyl ester reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Jacaranone ethyl ester synthesis.
Troubleshooting Guide
Issue: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Jacaranone ethyl ester synthesis can stem from several factors. A primary consideration is the equilibrium nature of esterification reactions.[1][2] To favor product formation, consider the following:
-
Water Removal: The Fischer esterification process produces water as a byproduct.[2] Its presence can shift the equilibrium back towards the reactants.[1] Employing a Dean-Stark apparatus or using a drying agent can effectively remove water and drive the reaction forward.
-
Reagent Purity and Stoichiometry: Ensure the purity of your starting materials (Jacaranone or its precursor and ethanol). The presence of impurities can lead to side reactions. Verify the stoichiometry of your reactants; using an excess of the alcohol (ethanol) can also shift the equilibrium towards the ester.[2]
-
Catalyst Activity: If using an acid catalyst like sulfuric acid, ensure it is fresh and has not been deactivated by moisture. The concentration of the catalyst is also crucial and may require optimization.[3]
-
Reaction Temperature and Time: Esterification reactions can be slow.[4] Increasing the reaction temperature can improve the reaction rate. However, excessively high temperatures can lead to degradation of reactants or products. Optimization of both temperature and reaction time is recommended.[3][5] For larger esters, heating the reaction mixture under reflux may be necessary to reach equilibrium.[4]
-
Order of Reagent Addition: In some complex syntheses involving intermediates, the order in which reagents are added can significantly impact the yield.[6]
Issue: Presence of Multiple Byproducts
Question: My post-reaction analysis (e.g., TLC, NMR) shows the presence of several unexpected spots or peaks. What are these byproducts and how can I minimize them?
Answer:
The formation of byproducts is a common challenge. Potential side reactions include:
-
Self-condensation of Jacaranone: The reactive nature of the quinone moiety in Jacaranone could lead to self-condensation or polymerization under certain conditions.
-
Dehydration or Rearrangement: The tertiary alcohol in the Jacaranone structure might be susceptible to dehydration or rearrangement under strong acidic conditions.
-
Side Reactions of the Ester: The α,β-unsaturated carbonyl system in Jacaranone ethyl ester is a Michael acceptor and could potentially react with nucleophiles present in the reaction mixture.
To minimize byproducts:
-
Control Reaction Temperature: Lowering the reaction temperature may reduce the rate of side reactions.
-
Optimize Catalyst Concentration: A high concentration of acid catalyst can sometimes promote side reactions. A systematic optimization of the catalyst loading is advisable.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related byproducts.
Issue: Difficulties in Product Purification
Question: I am struggling to isolate the pure Jacaranone ethyl ester from the reaction mixture. What purification strategies are most effective?
Answer:
Purification of esters often requires multiple steps to remove unreacted starting materials, catalyst, and byproducts.[7]
-
Work-up Procedure: A typical work-up involves neutralizing the acid catalyst with a mild base (e.g., sodium bicarbonate solution), followed by extraction with an organic solvent. Washing the organic layer with brine can help remove residual water.
-
Column Chromatography: This is a highly effective method for separating the desired ester from impurities.[7] A silica (B1680970) gel column with a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) is a good starting point. Thin-layer chromatography (TLC) can be used to determine the optimal solvent system.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the synthesis of Jacaranone ethyl ester?
Experimental Protocol: Fischer Esterification
Materials:
-
Jacaranone precursor (e.g., quinolacetic acid)
-
Anhydrous Ethanol (B145695) (in excess)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Anhydrous Sodium Sulfate
-
Saturated Sodium Bicarbonate solution
-
Brine solution
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the Jacaranone precursor and an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for a specified time (this may require optimization, from a few hours to overnight).[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Jacaranone ethyl ester.
-
Purify the crude product by column chromatography on silica gel.[7]
Q2: What are the key reaction parameters to optimize for maximizing the yield of Jacaranone ethyl ester?
A2: Based on general principles of esterification and findings from related syntheses, the following parameters are critical for optimization:
-
Temperature: Influences reaction rate and potential for side reactions.[3]
-
Catalyst Concentration: Affects the rate of both the desired reaction and potential side reactions.[3]
-
Reactant Molar Ratio: The ratio of alcohol to the carboxylic acid precursor can significantly impact the equilibrium position.[3]
-
Reaction Time: Sufficient time is needed to reach equilibrium or completion.[5]
The following table summarizes the impact of these parameters on reaction yield based on general esterification optimization studies.
Table 1: Impact of Reaction Parameters on Ester Yield
| Parameter | Effect on Yield | Typical Range for Optimization | Reference |
| Temperature | Increasing temperature generally increases yield up to an optimal point. | 35°C - 75°C | [8] |
| Catalyst Conc. | Yield increases with catalyst concentration up to an optimal level. | 0.25 wt% - 1 wt% | [8] |
| Alcohol:Acid Ratio | Increasing the molar ratio of alcohol to acid favors ester formation. | 2:1 to 10:1 | [8] |
| Reaction Time | Yield increases with time until equilibrium is reached. | 60 min - 90 min | [8] |
Q3: Is there a logical workflow for troubleshooting Jacaranone ethyl ester synthesis?
A3: Yes, a systematic approach can help identify and resolve issues efficiently. The following diagram illustrates a typical troubleshooting workflow.
Caption: A logical workflow for troubleshooting common issues in Jacaranone ethyl ester synthesis.
This guide should serve as a valuable resource for overcoming common challenges in the synthesis of Jacaranone ethyl ester. For more specific issues, consulting detailed literature on quinone chemistry and esterification is recommended.
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 8. researchgate.net [researchgate.net]
Identifying side products in the synthesis of Jacaranone ethyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of Jacaranone ethyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing Jacaranone ethyl ester?
A1: The synthesis of Jacaranone ethyl ester is typically achieved through the nucleophilic addition of a lithium enolate of ethyl acetate (B1210297) to p-benzoquinone. The reaction is generally carried out at low temperatures in an inert atmosphere.
Q2: What are the potential side products in this synthesis?
A2: While specific side products are not extensively documented in the literature for this exact synthesis, based on the reactivity of the starting materials and intermediates, several potential side products can be anticipated:
-
Hydroxylated p-benzoquinone: P-benzoquinone can undergo hydroxylation, especially if any oxidizing species are present.
-
Epoxidized p-benzoquinone: The double bonds in the p-benzoquinone ring are susceptible to epoxidation.
-
Products of enolate self-condensation (Claisen condensation): The ethyl acetate enolate can react with itself to form ethyl acetoacetate.
-
Dialkylated products: The initial product, Jacaranone ethyl ester, still possesses acidic protons and could potentially react with another equivalent of the enolate, leading to a dialkylated species.
-
Polymerization products: P-benzoquinone and its derivatives can be prone to polymerization under certain conditions.
Q3: How can I detect the presence of these side products?
A3: A combination of chromatographic and spectroscopic techniques is recommended for detecting impurities.
-
Thin Layer Chromatography (TLC): A quick and effective method to get a preliminary idea of the number of components in your reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and the relative amounts of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can help in the structural elucidation of the main product and any significant impurities.
-
Mass Spectrometry (MS): Useful for identifying the molecular weights of potential side products.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Jacaranone ethyl ester and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Jacaranone ethyl ester | 1. Incomplete enolate formation. 2. Side reactions of p-benzoquinone. 3. Suboptimal reaction temperature. 4. Quenching of the enolate by moisture or acidic impurities. | 1. Ensure the use of a strong, freshly prepared base (e.g., LDA) and anhydrous solvent. 2. Use high-purity p-benzoquinone and add it slowly to the enolate solution. 3. Maintain a low reaction temperature (e.g., -78 °C) to minimize side reactions. 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of multiple spots on TLC close to the product spot | 1. Formation of structurally similar side products (e.g., hydroxylated or epoxidized derivatives). 2. Incomplete reaction. | 1. Optimize reaction conditions (temperature, reaction time) to favor the desired product. 2. Employ careful column chromatography with a suitable solvent system for purification. Consider using a gradient elution. |
| Formation of a significant amount of a higher molecular weight byproduct | 1. Dialkylation of the product. 2. Polymerization of p-benzoquinone. | 1. Use a stoichiometric amount of the enolate or a slight excess of p-benzoquinone. 2. Maintain a low temperature and avoid prolonged reaction times. |
| Difficulty in purifying the product | 1. Co-elution of impurities during chromatography. | 1. Experiment with different solvent systems for column chromatography. 2. Consider alternative purification techniques such as preparative HPLC or crystallization. |
Experimental Protocols
A general experimental protocol for the synthesis of Jacaranone ethyl ester is outlined below. Researchers should consult the primary literature for specific details and safety precautions.
Materials:
-
p-Benzoquinone
-
Ethyl acetate
-
Lithium diisopropylamide (LDA) or other strong base
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (for workup)
-
Sodium sulfate (B86663) (for drying)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Prepare a solution of LDA in anhydrous THF.
-
Cool the LDA solution to -78 °C.
-
Slowly add ethyl acetate to the LDA solution to form the lithium enolate.
-
In a separate flask, dissolve p-benzoquinone in anhydrous diethyl ether and cool to -78 °C.
-
Slowly add the enolate solution to the p-benzoquinone solution at -78 °C.
-
Stir the reaction mixture at -78 °C for the specified time.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Logical Relationship of Potential Side Reactions
Caption: Potential reaction pathways leading to the desired product and side products.
Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of Jacaranone ethyl ester.
Technical Support Center: Optimization of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate Esterification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction parameters for the esterification of the precursor to Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, namely the conversion of 4-hydroxyphenylacetic acid to its ethyl ester.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the esterification of 4-hydroxyphenylacetic acid with ethanol (B145695).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Catalyst: The acid catalyst is crucial for protonating the carboxylic acid and activating it for nucleophilic attack by ethanol.[1] 2. Presence of Water: The reaction is reversible, and the presence of water can shift the equilibrium back towards the reactants.[1][2][3] 3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.[1] 4. Short Reaction Time: The reaction may not have reached equilibrium or completion. | 1. Catalyst Concentration: Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH) is used. The optimal amount can range from 0.1 to 10 mole % based on the phenolic starting material.[4] 2. Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[3] Alternatively, use a drying agent like molecular sieves.[1] Using absolute ethanol is also recommended. 3. Temperature Optimization: Heat the reaction mixture to reflux. The optimal temperature for a similar esterification was reported to be 77°C.[5] 4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the product to determine the optimal reaction time.[2] |
| Formation of Byproducts | 1. Sulfonation: If using concentrated sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring can occur. 2. Dehydration: Undesirable dehydration reactions can be promoted by strong acid catalysts. 3. Ether Formation: At higher temperatures, ethanol may undergo self-condensation to form diethyl ether. | 1. Catalyst Choice: Consider using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH).[3] 2. Temperature Control: Avoid excessively high temperatures. Refluxing gently is generally sufficient. 3. Temperature and Catalyst Control: Maintain the recommended reaction temperature and do not use an excessive amount of acid catalyst. |
| Difficult Product Isolation | 1. Incomplete Reaction: A significant amount of unreacted starting material complicates purification. 2. Emulsion during Work-up: The presence of both acidic and organic components can lead to the formation of emulsions during aqueous extraction. 3. Product Solubility: The product may have some solubility in the aqueous phase, leading to loss during extraction. | 1. Drive Reaction to Completion: Use a large excess of ethanol (it can also serve as the solvent) and effectively remove water to push the equilibrium towards the product side.[2][3] 2. Proper Washing: During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.[3] Follow this with a brine wash to break emulsions and remove excess water. 3. Efficient Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate) to maximize the recovery of the ester.[6] |
| Product Purity Issues | 1. Residual Starting Material: Incomplete reaction. 2. Residual Catalyst: Incomplete neutralization during work-up. 3. Solvent Impurities: Use of non-anhydrous or impure solvents. | 1. Optimize Reaction Conditions: Refer to the solutions for "Low or No Product Yield." 2. Thorough Neutralization and Washing: Ensure complete neutralization with sodium bicarbonate solution and thorough washing of the organic phase.[3] 3. Use High-Purity Reagents: Use anhydrous ethanol and pure solvents for the reaction and work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the esterification of 4-hydroxyphenylacetic acid?
A1: Strong acid catalysts are typically used for Fischer esterification. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common choices.[3] The amount of catalyst can be optimized and typically falls within the range of 0.1 to 10 mole % relative to the 4-hydroxyphenylacetic acid.[4]
Q2: What is the optimal temperature for this reaction?
A2: The reaction is generally carried out at the reflux temperature of the alcohol used. For ethanol, this is around 78°C. One study on the esterification of similar bio-oil model compounds found an optimal temperature of 77°C.[5]
Q3: How can I increase the yield of the esterification reaction?
A3: To shift the equilibrium towards the product and increase the yield, you can:
-
Use a large excess of ethanol, which can also act as the solvent.[2][3]
-
Remove water as it is formed, for instance, by using a Dean-Stark apparatus or molecular sieves.[1][2][3]
Q4: What is a typical work-up procedure for this reaction?
A4: A common work-up procedure involves:
-
Cooling the reaction mixture.
-
Diluting with an organic solvent like ethyl acetate (B1210297).
-
Washing the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any unreacted carboxylic acid.[3]
-
Washing with a saturated solution of sodium chloride (brine) to remove water and break any emulsions.
-
Drying the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtering and concentrating the solvent under reduced pressure to obtain the crude product.[3]
-
The crude product can then be purified by recrystallization or column chromatography.
Q5: What are the potential side reactions to be aware of?
A5: Potential side reactions include sulfonation of the aromatic ring if using sulfuric acid at high temperatures, and dehydration. The reverse reaction, hydrolysis of the ester back to the carboxylic acid and alcohol, is the primary competing reaction that needs to be managed by removing water.
Experimental Protocol: Esterification of 4-Hydroxyphenylacetic Acid
This protocol is based on a procedure for the synthesis of ethyl 4-hydroxyphenylacetate.[7]
Materials:
-
4-Hydroxyphenylacetic acid (1.0 equivalent)
-
Absolute Ethanol (used in excess, can be the solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.5 ml for 50 g of starting material)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxyphenylacetic acid (e.g., 50.0 g) in absolute ethanol (e.g., 400 ml).[7]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 ml) to the solution.[7]
-
Heat the mixture to a gentle reflux with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Add ethyl acetate and water to the residue.
-
Transfer the mixture to a separatory funnel and wash the organic layer with a saturated sodium bicarbonate solution, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-hydroxyphenylacetate.[7]
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Experimental Workflow for Optimization
Caption: Workflow for optimizing the esterification reaction parameters.
References
- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 2. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. US5808130A - Esterification of phenols - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. prepchem.com [prepchem.com]
Understanding the degradation pathways of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to understand and investigate the potential degradation pathways of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate. The following troubleshooting guides and frequently asked questions (FAQs) will assist you in designing and interpreting your experiments.
Disclaimer
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, the most probable degradation pathways involve hydrolysis of the ethyl ester, reactions of the cyclohexadienone ring system, and potential oxidation. The rate and extent of these degradation pathways are influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1][2]
Q2: I am observing a loss of my compound over time in my aqueous experimental buffer. What could be the cause?
A2: Loss of the compound in an aqueous buffer is likely due to hydrolysis of the ethyl ester group to form the corresponding carboxylic acid and ethanol (B145695). This reaction can be catalyzed by acidic or basic conditions.[3][4] The dienone ring may also be susceptible to rearrangement or other reactions in aqueous media.
Q3: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks. How can I determine if these are degradation products?
A3: Unexpected peaks can arise from impurities in the initial sample or from degradation. To identify degradation products, you should perform forced degradation studies (also known as stress testing).[5][6] By intentionally exposing your compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agents, and light), you can generate and identify potential degradation products.[5][6] Comparing the chromatograms of the stressed samples with your experimental samples can help confirm the identity of the degradation products.
Q4: How should I store solutions of this compound to minimize degradation?
A4: To minimize degradation, solutions should be prepared fresh whenever possible. If storage is necessary, it is advisable to store them at low temperatures (e.g., 2-8°C or frozen at -20°C to -80°C) and protected from light. The choice of solvent is also critical; aprotic organic solvents are generally preferred over aqueous solutions for long-term storage. The pH of aqueous solutions should be kept close to neutral if possible, as acidic or basic conditions can accelerate hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent analytical results (varying peak areas for the parent compound) | - Compound degradation in solution: The compound may be degrading in the autosampler vials or during the analytical run. - Inconsistent sample preparation: Variations in sample dilution or matrix effects. | - Time-course study: Analyze samples at different time points after preparation to assess stability in the analytical solvent. - Control sample: Use a freshly prepared standard for each analytical run to compare against. - Standardize sample preparation: Ensure a consistent and validated procedure for sample preparation. |
| Appearance of new peaks in the chromatogram | - Formation of degradation products: The compound is degrading under the experimental conditions. - Contamination: Contamination from solvents, glassware, or the experimental system. | - Forced degradation studies: As mentioned in FAQ 3, perform stress testing to identify potential degradation products.[7] - Blank injections: Run blank injections of the solvent and mobile phase to check for contamination. - LC-MS analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain mass information on the new peaks to aid in their identification.[8][9][10] |
| Poor peak shape (tailing or fronting) for the parent compound | - Interaction with the stationary phase: The compound or its degradation products may have secondary interactions with the HPLC column. - Column overload: Injecting too high a concentration of the sample. - Column degradation: The performance of the analytical column has deteriorated. | - Optimize mobile phase: Adjust the pH or ionic strength of the mobile phase. - Reduce sample concentration: Dilute the sample and reinject. - Use a new column: Test the separation on a new or different type of column. |
| Difficulty in separating the parent compound from a suspected degradation product | - Co-elution: The parent compound and a degradation product have very similar retention times under the current chromatographic conditions. | - Method development: Modify the HPLC/UPLC method. Try a different stationary phase, alter the mobile phase composition (organic solvent ratio, pH, buffer concentration), or change the temperature. - Gradient optimization: If using a gradient, adjust the slope to improve separation. |
Proposed Degradation Pathways
The following diagrams illustrate the proposed degradation pathways for this compound based on its functional groups.
Caption: Proposed degradation pathways for this compound.
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol is a general guideline for performing forced degradation studies to identify potential degradation products and assess the stability of this compound. The extent of degradation should ideally be in the range of 5-20%.[2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the solvent to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (0.1 mg/mL in a suitable solvent) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC or UPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).[8]
Experimental Workflow for Degradation Studies
The following diagram outlines a typical workflow for investigating the degradation of a compound.
Caption: General experimental workflow for stability and degradation studies.
Quantitative Data
The following table provides representative data on the hydrolysis of ethyl acetate (B1210297), which serves as a model for the ester functional group in the target molecule. This data can be used as a reference for designing and interpreting kinetic studies.
| Condition | Temperature (°C) | Rate Constant (k) | Reference Compound |
| 0.05 M NaOH | 25 | 0.11 L mol⁻¹ min⁻¹ | Ethyl Acetate |
| 0.05 M NaOH | 35 | 0.23 L mol⁻¹ min⁻¹ | Ethyl Acetate |
| 0.1 M HCl | 25 | 2.5 x 10⁻⁵ min⁻¹ | Ethyl Acetate |
| 0.1 M HCl | 35 | 7.0 x 10⁻⁵ min⁻¹ | Ethyl Acetate |
Note: The rate constants for the hydrolysis of this compound may differ due to the influence of the rest of the molecular structure.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. cdn.prexams.com [cdn.prexams.com]
- 4. US8575403B2 - Hydrolysis of ethyl acetate in ethanol separation process - Google Patents [patents.google.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. ijrpp.com [ijrpp.com]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. youtube.com [youtube.com]
Technical Support Center: Purification of Synthetic Jacaranone Ethyl Ester
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of synthetic Jacaranone ethyl ester. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions, detailed experimental protocols, and illustrative diagrams to assist in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for Jacaranone ethyl ester?
A1: A prevalent method for synthesizing Jacaranone ethyl ester is through the conjugate addition of the lithium enolate of ethyl acetate (B1210297) to p-benzoquinone. This reaction is a type of Michael addition.
Q2: What are the likely impurities in a crude sample of synthetic Jacaranone ethyl ester?
A2: Common impurities may include unreacted starting materials such as p-benzoquinone and ethyl acetate, byproducts from the base used to form the enolate (e.g., diisopropylamine (B44863) if LDA is used), hydroquinone (B1673460) (from the reduction of p-benzoquinone), and potentially products from side-reactions like self-condensation or multiple additions to the benzoquinone ring.
Q3: Which analytical techniques are suitable for assessing the purity of Jacaranone ethyl ester?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining the purity of Jacaranone ethyl ester and identifying impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and purity assessment.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of synthetic Jacaranone ethyl ester.
Issue 1: My purified product is a yellow to brown color, not the expected pale yellow solid.
-
Question: After initial purification, my Jacaranone ethyl ester is a discolored solid. What is the likely cause and how can I fix it?
-
Answer: A yellow to brown discoloration is often due to the presence of unreacted p-benzoquinone or its degradation products. To address this, you can employ the following techniques:
-
Column Chromatography: This is a highly effective method for separating Jacaranone ethyl ester from colored impurities. A silica (B1680970) gel stationary phase is typically used.
-
Recrystallization: If the impurity level is not excessively high, recrystallization can be effective. You may need to perform the recrystallization multiple times.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration before proceeding with recrystallization.
-
Issue 2: My product yield is low after purification.
-
Question: I'm losing a significant amount of my product during the purification process. What are some potential reasons and solutions?
-
Answer: Low yield can result from several factors during purification:
-
Inappropriate Recrystallization Solvent: If the product is too soluble in the recrystallization solvent at room temperature, you will lose a substantial amount in the mother liquor. It is crucial to select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Improper Column Chromatography Technique: Using an eluent that is too polar can cause your product to elute too quickly with impurities. Conversely, a non-polar eluent might lead to very slow elution and broad peaks, making separation difficult. Careful optimization of the solvent system is key.
-
Product Instability: Jacaranone ethyl ester, being a cyclohexadienone derivative, may have some instability. Avoid prolonged exposure to harsh conditions like strong acids, bases, or high temperatures during purification.
-
Issue 3: I'm observing an unexpected spot on my TLC plate that is not the starting material or the product.
-
Question: A persistent, unknown impurity is present in my sample after purification. What could it be and how do I remove it?
-
Answer: This unknown spot could be a side-product from the synthesis. The Michael addition can sometimes lead to the formation of diadducts (two molecules of the enolate adding to one molecule of p-benzoquinone) or other rearrangement products.
-
Optimize Chromatography: A careful selection of the mobile phase for column chromatography is the most effective way to separate these closely related impurities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective.
-
Preparative TLC/HPLC: For small-scale purification or very difficult separations, preparative thin-layer chromatography (TLC) or preparative HPLC can be used to isolate the pure product.
-
Data Presentation
Table 1: Typical Solvent Systems for Purification of Jacaranone Ethyl Ester
| Purification Method | Stationary Phase | Recommended Solvent System (Eluent) | Notes |
| Column Chromatography | Silica Gel | Hexane (B92381)/Ethyl Acetate Gradient (e.g., 9:1 to 7:3) | Start with a lower polarity to elute non-polar impurities, then increase polarity to elute the product. |
| Recrystallization | - | Ethyl Acetate/Hexane | Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow to cool slowly.[2] |
| Recrystallization | - | Dichloromethane/Hexane | An alternative solvent system for recrystallization. |
| Preparative TLC | Silica Gel | Hexane/Ethyl Acetate (e.g., 8:2) | The exact ratio should be determined by analytical TLC. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude Jacaranone ethyl ester onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 hexane/ethyl acetate) to facilitate the elution of the Jacaranone ethyl ester.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Jacaranone ethyl ester.
Protocol 2: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude Jacaranone ethyl ester in a minimal amount of a hot "good" solvent (e.g., ethyl acetate). A good solvent is one in which the compound is highly soluble at elevated temperatures.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of "Bad" Solvent: While the solution is still hot, slowly add a "bad" solvent (e.g., hexane) in which the compound is poorly soluble, until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For better crystal formation, you can then place it in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Synthetic and purification workflow for Jacaranone ethyl ester.
Caption: Troubleshooting decision tree for purification of Jacaranone ethyl ester.
References
Technical Support Center: Scaling Up Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate. The information is designed to address common challenges encountered during the scale-up of production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic strategies are:
-
Oxidative dearomatization of a substituted phenol (B47542): This is a common laboratory-scale method utilizing hypervalent iodine(III) reagents, such as iodobenzene (B50100) diacetate, to oxidize the corresponding phenol.
-
Esterification of a hydroxylated cyclohexadienone intermediate: This involves the reaction of the pre-formed 1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl core with ethyl chloroacetate (B1199739).[1]
Q2: What are the common challenges encountered when scaling up the oxidative dearomatization step?
A2: Scaling up the oxidative dearomatization of phenols can present several challenges:
-
Reaction heterogeneity: Hypervalent iodine reagents are often solids, which can lead to mixing issues and inconsistent reaction rates at a larger scale.
-
Exothermic reaction: The oxidation process can be exothermic, requiring careful temperature control to prevent side reactions and ensure safety.
-
Regioselectivity: Achieving selective oxidation at the desired position can be more challenging at scale, potentially leading to the formation of isomeric byproducts.
-
Product instability: The resulting ortho-quinone products can be sensitive and prone to degradation under harsh conditions or prolonged reaction times.
Q3: How can I improve the yield and purity of the final product?
A3: To enhance yield and purity, consider the following:
-
Optimization of reaction conditions: Systematically evaluate parameters such as temperature, reaction time, solvent, and stoichiometry of reagents.
-
Controlled addition of reagents: For exothermic reactions, the slow and controlled addition of the oxidizing agent is crucial.
-
Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Purification strategy: A multi-step purification process, potentially involving column chromatography followed by recrystallization, may be necessary to achieve high purity.
Q4: What are the recommended storage conditions for this compound?
A4: The compound should be stored at low temperatures, typically between 2-8°C, to minimize degradation.[2] For long-term storage, temperatures as low as -20°C are recommended.[3] It is also advisable to store it under an inert atmosphere and protect it from light.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of the product. - Suboptimal reaction temperature. - Poor quality of reagents. | - Monitor the reaction progress using techniques like TLC or HPLC. - Implement controlled temperature conditions. - Ensure the purity and reactivity of starting materials and reagents. - Consider using a different hypervalent iodine reagent or a two-step esterification approach. |
| Formation of Multiple Byproducts | - Lack of regioselectivity in the oxidation step. - Side reactions due to overheating. - Rearrangement of the cyclohexadienone ring under acidic conditions. | - Screen different solvents to improve selectivity. - Maintain strict temperature control throughout the reaction. - Use a non-acidic workup procedure. - Optimize the stoichiometry of the reactants. |
| Difficulty in Product Purification | - Presence of closely related impurities. - Tarry or oily crude product. | - Employ a multi-modal purification strategy (e.g., flash chromatography with different solvent systems, followed by recrystallization). - Perform a thorough workup to remove residual reagents and byproducts before purification. - Consider derivatization to facilitate separation, followed by deprotection. |
| Inconsistent Batch-to-Batch Results | - Variations in raw material quality. - Inadequate control over reaction parameters. - Issues with mixing and heat transfer at a larger scale. | - Establish strict quality control specifications for all starting materials. - Implement robust process controls for temperature, addition rates, and mixing speed. - Characterize the impact of mixing and heat transfer on the reaction outcome during process development. |
Experimental Protocols
Protocol 1: Oxidative Dearomatization of a Substituted Phenol
This protocol is a general guideline for the synthesis of the cyclohexadienone intermediate.
Materials:
-
Substituted phenol
-
Hypervalent iodine(III) reagent (e.g., iodobenzene diacetate)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the substituted phenol in the anhydrous solvent in a reaction vessel equipped with a stirrer and an inert gas inlet.
-
Cool the solution to the desired temperature (typically 0°C to room temperature).
-
Slowly add the hypervalent iodine(III) reagent in portions over a specified period to control the reaction temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate (B1220275) solution).
-
Perform an aqueous workup to remove water-soluble byproducts.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Esterification of the Hydroxylated Cyclohexadienone
Materials:
-
Hydroxylated cyclohexadienone intermediate
-
Ethyl chloroacetate
-
A suitable base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the hydroxylated cyclohexadienone intermediate in the anhydrous solvent in a reaction vessel.
-
Add the base to the solution.
-
Slowly add ethyl chloroacetate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.[1]
-
Once the reaction is complete, perform an acidic workup (e.g., washing with 1 M HCl) to remove the base.[1]
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Key Parameters for Different Synthetic Routes
| Parameter | Oxidative Dearomatization | Esterification of Intermediate |
| Number of Steps | Typically one-pot for the core structure | Two distinct steps |
| Key Reagents | Substituted phenol, Hypervalent iodine reagent | Hydroxylated cyclohexadienone, Ethyl chloroacetate, Base |
| Common Solvents | Dichloromethane, Acetonitrile | Dichloromethane |
| Typical Reaction Temperature | 0°C to Room Temperature | Room Temperature |
| Potential for Side Reactions | High (over-oxidation, rearrangement) | Moderate (incomplete esterification) |
| Scalability Challenges | Heat management, reagent handling | Stoichiometry control, purification |
Visualizations
References
How to prevent decomposition of Jacaranone ethyl ester during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the decomposition of Jacaranone ethyl ester during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling and analysis.
Troubleshooting Guide: Investigating Decomposition
This guide provides a systematic approach to identifying and resolving stability issues with Jacaranone ethyl ester.
Question: I am observing a decrease in the purity of my Jacaranone ethyl ester sample over time. What are the likely causes and how can I investigate them?
Answer: The degradation of Jacaranone ethyl ester is likely due to one or more of the following factors: hydrolysis, oxidation, or photodegradation. The p-quinol structure and the ethyl ester functional group are susceptible to these degradation pathways. To identify the specific cause, a systematic forced degradation study is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Jacaranone ethyl ester decomposition?
A1: The most common cause of decomposition is hydrolysis of the ethyl ester bond, which can be catalyzed by the presence of moisture, acids, or bases. This reaction breaks the ester down into its corresponding carboxylic acid and ethanol.[1][2][3]
Q2: How does the structure of Jacaranone ethyl ester contribute to its instability?
A2: Jacaranone ethyl ester has two key structural features that make it susceptible to degradation. The first is the ethyl ester functional group, which is prone to hydrolysis. The second is the cyclohexadienone (p-quinol) ring system, which can be susceptible to oxidation and rearrangement reactions, especially when exposed to light or oxidizing agents.
Q3: What are the ideal storage conditions for Jacaranone ethyl ester?
A3: To minimize decomposition, Jacaranone ethyl ester should be stored in a cool, dry, and dark environment. It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4] Using amber vials or other light-blocking containers is also crucial to prevent photodegradation.[4]
Q4: I suspect my sample has degraded. How can I confirm this?
A4: The most effective way to confirm and quantify degradation is by using a stability-indicating high-performance liquid chromatography (HPLC) method. This technique can separate the intact Jacaranone ethyl ester from its degradation products. Coupling the HPLC system with a mass spectrometer (LC-MS) can further help in identifying the structure of the degradation products.
Q5: Are there any chemical stabilizers I can add to prevent decomposition?
A5: While the addition of stabilizers is a common practice for some compounds, it is not generally recommended for a pure research-grade compound like Jacaranone ethyl ester without thorough investigation, as stabilizers can interfere with downstream experiments. For formulated products, antioxidants may be considered to prevent oxidation, and buffering agents can be used to maintain an optimal pH and prevent hydrolysis.[1]
Data Presentation: Forced Degradation Study of Jacaranone Ethyl Ester
The following table summarizes the expected quantitative outcomes of a forced degradation study on Jacaranone ethyl ester. These values are illustrative and will vary depending on the precise experimental conditions.
| Stress Condition | Reagent/Condition | Temperature (°C) | Duration (hours) | Expected Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 | ~15% | Jacaranone, Ethanol |
| Base Hydrolysis | 0.1 M NaOH | 25 | 8 | ~25% | Jacaranone, Ethanol |
| Oxidation | 3% H₂O₂ | 25 | 24 | ~10% | Oxidized quinone derivatives |
| Thermal | Solid State | 80 | 72 | ~5% | Isomeric rearrangement products |
| Photolytic | UV light (254 nm) | 25 | 48 | ~20% | Photodegradation adducts |
Experimental Protocols
Protocol 1: Forced Degradation Study of Jacaranone Ethyl Ester
Objective: To investigate the intrinsic stability of Jacaranone ethyl ester under various stress conditions and to generate potential degradation products for analytical method development.
Materials:
-
Jacaranone ethyl ester
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3% solution)
-
Class A volumetric flasks
-
pH meter
-
HPLC system with UV detector
-
LC-MS system (optional, for identification of degradants)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Jacaranone ethyl ester in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equal volume of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature (25°C) for 8 hours.
-
At appropriate time points (e.g., 0, 1, 4, 8 hours), withdraw an aliquot, neutralize with an equal volume of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature (25°C) for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid Jacaranone ethyl ester in a vial and store it in an oven at 80°C for 72 hours.
-
At appropriate time points, dissolve a portion of the solid in methanol to the target concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Jacaranone ethyl ester (in a quartz cuvette) to UV light (254 nm) for 48 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
At appropriate time points, withdraw an aliquot for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for Jacaranone Ethyl Ester
Objective: To develop and validate an HPLC method capable of separating and quantifying Jacaranone ethyl ester from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 90 10 15 10 90 20 10 90 21 90 10 | 25 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Methanol/Water (50:50, v/v)
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate and Its Analogs
For Immediate Release
This guide provides a comparative analysis of the cytotoxic properties of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, a naturally occurring quinoid commonly known as jacaranone (B1672724) ethyl ester, and its synthetic and naturally-derived analogs. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer research. The information presented herein is based on a comprehensive review of preclinical studies and aims to facilitate the evaluation of these compounds as potential therapeutic agents.
Introduction
This compound and its related compounds, belonging to the quinone and cyclohexadienone classes, have garnered significant interest for their potential as anticancer agents. Their cytotoxic activity is a key attribute that warrants a detailed comparative investigation to understand their structure-activity relationships (SAR) and mechanisms of action. This guide summarizes the available quantitative data on their cytotoxicity, details the experimental methodologies used for their evaluation, and visualizes the key experimental workflows and implicated signaling pathways.
Comparative Cytotoxicity Data
The cytotoxic effects of this compound (Jacaranone Ethyl Ester) and its analogs have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The data presented in the following table has been compiled from multiple studies to provide a comparative overview.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (Jacaranone Ethyl Ester) | HCT8, CaEa-17, A2780, HeLa, BEL-7402, KB, PC-3M, A549, BGC-823, MCF-7 | Various | 2.85 - 4.33 | [1][2] |
| KB | Oral Epidermoid Carcinoma | 16.82 | [2] | |
| Jacaranone | MCF-7, MDA-MB-231, HeLa, C33A | Breast, Cervical | 6.27 - 14.61 | [1][2] |
| Various Human Cancer Cell Lines | Various | 9 - 145 | [2] | |
| Murine Melanoma B16F10-Nex2 | Melanoma | 17 | [2] | |
| Quinolacetic acid | Various | Various | Relatively High | [1][2] |
| New Jacaranone-derivative (17) | Various | Various | Relatively High | [1][2] |
| Nitrogen-containing Jacaranone Derivatives | MDA-MB-231, CCRF-CEM | Breast Cancer, Leukemia | Active at 50 µg/mL | [2] |
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds predominantly relies on in vitro cell-based assays. The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.
MTT Assay Protocol
1. Cell Seeding:
-
Culture human cancer cell lines in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells and seed them into 96-well plates at a density of 1 x 10⁴ cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the stock solutions in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period, typically 24, 48, or 72 hours.
3. MTT Incubation:
-
After the treatment period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete solubilization.
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
Visualizations
To better understand the experimental process and the underlying mechanisms of cytotoxicity, the following diagrams are provided.
Caption: Workflow for determining the cytotoxicity of this compound analogs using the MTT assay.
The cytotoxic effects of jacaranone and its analogs are often mediated by the induction of programmed cell death, or apoptosis, through complex signaling cascades.
Caption: Proposed signaling pathway for jacaranone-induced apoptosis in cancer cells.
Discussion of Structure-Activity Relationships and Mechanisms
The available data suggests that the cytotoxic activity of jacaranone derivatives is influenced by their chemical structure. For instance, the presence of an α,β-unsaturated carbonyl group is considered crucial for the cytotoxic effect of many of these compounds.[2] Modifications to the core structure, such as the introduction of nitrogen-containing moieties, can also impact their antiproliferative activity.[2]
The primary mechanism of cytotoxicity for jacaranone and its analogs appears to be the induction of apoptosis. This process is often initiated by an increase in intracellular reactive oxygen species (ROS).[2] The elevated ROS levels can then trigger downstream signaling events, including the downregulation of the pro-survival Akt pathway and the activation of the pro-apoptotic p38 MAPK pathway.[2] Furthermore, jacaranone has been shown to modulate the tumor necrosis factor receptor 1 (TNFR1) signaling pathway, promoting the formation of the pro-apoptotic complex II over the pro-survival complex I.
Conclusion
This compound and its analogs represent a promising class of compounds with significant cytotoxic activity against various cancer cell lines. The structure-activity relationship studies indicate that specific chemical features are key to their efficacy. The underlying mechanism of action is primarily driven by ROS-mediated apoptosis, involving critical signaling pathways such as Akt, p38 MAPK, and TNFR1. Further research into the synthesis and evaluation of novel analogs is warranted to optimize their therapeutic potential and selectivity for cancer cells. This guide provides a foundational overview to aid in these future drug discovery and development efforts.
References
A Comparative Analysis of the Antioxidant Capacity of Jacaranone Ethyl Ester via DPPH Assay
This guide offers a comparative validation of the antioxidant potential of Jacaranone, specifically focusing on its ethyl ester derivative, against well-established antioxidant standards. The evaluation is centered on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a widely accepted method for assessing antioxidant capacity. This document is intended for researchers, scientists, and professionals in drug development, providing objective experimental data, detailed protocols, and visual workflows to support further investigation and application of Jacaranone ethyl ester.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of a hydroethanolic extract of Jacaranda decurrens leaves, a source of Jacaranone compounds, was evaluated alongside standard antioxidants using the DPPH radical scavenging assay. The results are presented as IC50 values, which represent the concentration of the substance required to inhibit 50% of the DPPH free radicals. A lower IC50 value is indicative of greater antioxidant activity.[1]
It is important to note that the data for the Jacaranda species presented below is for a hydroethanolic leaf extract and not for the isolated Jacaranone ethyl ester. This data is used as a proxy in the absence of specific literature values for the ethyl ester and serves as a preliminary indicator of the potential antioxidant capacity of Jacaranone derivatives.
| Compound | DPPH IC50 Value (µg/mL) | Reference |
| Jacaranda decurrens leaf extract | 9.3 ± 3.3 | [2] |
| Ascorbic Acid (Vitamin C) | 1.8 ± 0.4 | |
| Ascorbic Acid (Vitamin C) | ~6.1 | [3] |
| Ascorbic Acid (Vitamin C) | 8.4 | [4] |
| Gallic Acid | 2.6 | [4] |
| Trolox | ~3.77 | |
| Butylated Hydroxytoluene (BHT) | 18.3 ± 4.5 | [5] |
Note: The IC50 values for Ascorbic Acid, Gallic Acid, and Trolox are provided from multiple sources to indicate the typical range of activity for these standards. The antioxidant activity of the Jacaranda decurrens leaf extract is notable and suggests that its constituent compounds, including jacaranones, possess significant radical scavenging potential.
Experimental Protocol: DPPH Radical Scavenging Assay
The following is a detailed methodology for determining the antioxidant capacity of a test compound, such as Jacaranone ethyl ester, using the DPPH assay.
1. Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (or other suitable solvent like ethanol)
-
Test compound (Jacaranone ethyl ester)
-
Standard antioxidants (e.g., Ascorbic Acid, Trolox, Gallic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Micropipettes
-
Spectrophotometer capable of reading absorbance at 517 nm
2. Preparation of Solutions:
-
DPPH Stock Solution: Prepare a stock solution of DPPH in methanol. A common concentration is around 0.1 mM. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Test Compound Solutions: Prepare a series of dilutions of the Jacaranone ethyl ester in methanol at various concentrations.
-
Standard Antioxidant Solutions: Prepare a series of dilutions of the standard antioxidants (e.g., Ascorbic Acid) in methanol at various concentrations.
3. Assay Procedure:
-
Reaction Setup: To each well of a 96-well microplate (or to individual cuvettes), add a specific volume of the DPPH working solution.
-
Addition of Test Compound/Standard: Add a small volume of the various concentrations of the test compound or standard antioxidant solutions to the wells containing the DPPH solution.
-
Control: Prepare a control sample containing only the DPPH solution and the solvent (methanol).
-
Incubation: Incubate the microplate or cuvettes in the dark at room temperature for a specified period, typically 30 minutes. The incubation time should be consistent across all samples.
-
Absorbance Measurement: After incubation, measure the absorbance of each sample at 517 nm using a microplate reader or spectrophotometer.
4. Data Analysis:
-
Calculation of Percentage Inhibition: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Determination of IC50: Plot the percentage of inhibition against the corresponding concentrations of the test compound and standard antioxidants. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical and is determined from the graph.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow of the DPPH assay and the basic principle of radical scavenging by an antioxidant.
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Item - IC50 and maximum activity of DPPH free radical scavenging of standard antioxidants and the hydroethanolic extract from the leaves of Jacaranda decurrens subsp. symmetrifoliolata (E-Jds). - Public Library of Science - Figshare [plos.figshare.com]
A Comparative Analysis of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate and Other Natural Quinone Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, a naturally occurring cyclohexadienone derivative, with other prominent natural quinone compounds: Thymoquinone, Plumbagin, and Rhein. The comparison focuses on their anticancer, antioxidant, and antimicrobial properties, supported by available experimental data.
Introduction to this compound
This compound, also known as Jacaranone (B1672724) ethyl ester, is a quinone-like compound with the molecular formula C₁₀H₁₂O₄. It is a derivative of cyclohexadienone and has been isolated from various plant species, including those of the Senecio and Jacaranda genera. Preliminary studies have highlighted its potential as a bioactive molecule with anticancer, antimicrobial, and antioxidant properties. This has garnered interest in its further investigation for therapeutic applications.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for this compound and the selected natural quinone compounds.
Table 1: Anticancer Activity (Cytotoxicity)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.
| Compound | Cancer Cell Line | IC₅₀ Value | Reference |
| This compound | HCT8 (Colon) | 2.85 - 4.33 µM | [1] |
| HeLa (Cervical) | 2.85 - 4.33 µM | [1] | |
| A549 (Lung) | 2.85 - 4.33 µM | [1] | |
| BEL-7402 (Liver) | 2.85 - 4.33 µM | [1] | |
| BGC-823 (Gastric) | 2.85 - 4.33 µM | [1] | |
| MCF-7 (Breast) | 2.85 - 4.33 µM | [1] | |
| Thymoquinone | A549 (Lung) | 40 µM, 54.43 µM | [2][3] |
| HeLa (Cervical) | 119.2 µM, 145.5 µM, 233.6 µM | [4][5] | |
| HCT-116 (Colon) | 68 µM | [6] | |
| HepG2 (Liver) | 84.27 ± 1.72 µM | [7] | |
| Plumbagin | A549 (Lung) | 3.2 µM, 10.3 µmol/L | [8][9] |
| HeLa (Cervical) | - | ||
| MCF-7 (Breast) | 2.63 ± 0.01 µM (24h) | [10] | |
| HCT15 (Colon) | 22.5 µM | ||
| Rhein | A549 (Lung) | 23.9 µmol/L, 47.3 µg/ml | [11][12] |
| HeLa (Cervical) | >100 µM | [13] | |
| MCF-7 (Breast) | 36.69 ± 9.77 µg/mL | [13] |
Table 2: Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC Value (mg/mL) | Reference |
| This compound | Staphylococcus aureus | 2.50 | |
| Lactobacillus plantarum | 2.50 | ||
| Escherichia coli | 1.25 | ||
| Thymoquinone | Staphylococcus aureus | - | |
| Escherichia coli | - | ||
| Plumbagin | Staphylococcus aureus | - | |
| Escherichia coli | - | ||
| Rhein | Staphylococcus aureus | - | |
| Escherichia coli | - |
Table 3: Antioxidant Activity
The half-maximal effective concentration (EC₅₀) or IC₅₀ in the context of antioxidant assays (like DPPH) represents the concentration of the compound required to scavenge 50% of the free radicals.
| Compound | Assay | EC₅₀/IC₅₀ Value | Reference |
| This compound | DPPH Radical Scavenging | Data for pure compound not available. Ethanolic extract of Jacaranda mimosifolia bark (containing jacaranone derivatives) showed 51.56% DPPH scavenging. | [14] |
| Thymoquinone | DPPH Radical Scavenging | - | |
| Plumbagin | DPPH Radical Scavenging | - | |
| Rhein | DPPH Radical Scavenging | - |
Note: Specific EC₅₀ or IC₅₀ values for the pure compounds in a DPPH or similar antioxidant assay were not consistently found in the literature for a direct quantitative comparison.
Mechanisms of Action: A Comparative Overview
This compound
The precise molecular mechanisms of this compound are still under investigation. However, its cytotoxic effects are thought to be associated with the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. The presence of the α,β-unsaturated carbonyl group in its structure is considered crucial for its cytotoxic activity.[1]
Thymoquinone
Thymoquinone exhibits its anticancer effects through multiple pathways. It is known to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[15] It can also generate reactive oxygen species (ROS), leading to oxidative stress-induced cell death. Furthermore, Thymoquinone has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and STAT3 pathways.
Plumbagin
Plumbagin is a potent anticancer agent that induces apoptosis through both intrinsic and extrinsic pathways. It can generate ROS, leading to mitochondrial dysfunction and the release of cytochrome c.[16] Plumbagin is also known to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression.[9]
Rhein
Rhein's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation. It can trigger the mitochondrial apoptotic pathway and has been shown to modulate the activity of signaling pathways such as PI3K/Akt and MAPK.[17]
Signaling Pathway Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of the Effects of Thymoquinone on Oxidative Stress in A549 Lung Cancer Cell Line [mejc.sums.ac.ir]
- 3. Thymoquinone, artemisinin, and thymol attenuate proliferation of lung cancer cells as Sphingosine kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. journal.acibadem.edu.tr [journal.acibadem.edu.tr]
- 7. Frontiers | Thymoquinone Selectively Induces Hepatocellular Carcinoma Cell Apoptosis in Synergism With Clinical Therapeutics and Dependence of p53 Status [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Plumbagin from Plumbago Zeylanica L Induces Apoptosis in Human Non-small Cell Lung Cancer Cell Lines through NFkB Inactivation [journal.waocp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rhein Inhibits the Progression of Chemoresistant Lung Cancer Cell Lines via the Stat3/Snail/MMP2/MMP9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rhein Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. impactfactor.org [impactfactor.org]
- 15. Thymoquinone, the Nigella sativa Bioactive Compound, Prevents Circulatory Oxidative Stress Caused by 1,2-Dimethylhydrazine in Erythrocyte during Colon Postinitiation Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer Effects and Mechanisms of Action of Plumbagin: Review of Research Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Comparative analysis of different synthesis routes for Jacaranone ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Jacaranone (B1672724) ethyl ester, a derivative of the naturally occurring compound jacaranone, has garnered interest within the scientific community for its potential biological activities. The efficient synthesis of this molecule is crucial for further investigation and potential therapeutic applications. This guide provides a comparative analysis of the synthesis routes for jacaranone ethyl ester, focusing on the most prominently documented method and exploring potential alternative strategies. Experimental data, detailed protocols, and visualizations are provided to offer a comprehensive resource for researchers in the field.
Overview of Synthesis Strategies
The synthesis of jacaranone ethyl ester primarily revolves around the formation of a carbon-carbon bond between an ethyl acetate (B1210297) moiety and a p-benzoquinone scaffold. The predominant and well-documented approach involves the nucleophilic addition of a pre-formed lithium enolate of ethyl acetate to p-benzoquinone. While other theoretical routes, such as direct Michael addition under different catalytic conditions, could be envisioned, the literature to date strongly favors the lithium enolate pathway for its reliability and yield.
Key Synthesis Route: Lithium Enolate Addition to p-Benzoquinone
The most widely reported and successful synthesis of jacaranone ethyl ester proceeds via the 1,2-addition of the lithium enolate of ethyl acetate to p-benzoquinone. This method is favored for its relatively high yield and straightforward procedure.
Reaction Scheme
The overall reaction can be summarized as follows:
-
Enolate Formation: Ethyl acetate is deprotonated using a strong base, typically lithium diisopropylamide (LDA), at low temperatures to form the corresponding lithium enolate.
-
Nucleophilic Addition: The pre-formed enolate is then added to a solution of p-benzoquinone, also at low temperatures, leading to the formation of the desired jacaranone ethyl ester after an aqueous workup.
Data Presentation
The following table summarizes the key quantitative data associated with the lithium enolate addition route, based on published experimental findings.
| Parameter | Value | Reference |
| Starting Materials | Ethyl acetate, p-Benzoquinone, Diisopropylamine (B44863), n-Butyllithium | [1][2] |
| Solvents | Tetrahydrofuran (THF), Diethyl ether | [1][2] |
| Reaction Temperature | -78 °C to -30 °C | [1][2] |
| Reaction Time | Approximately 2-3 hours | [1][2] |
| Yield | Not explicitly stated for the ethyl ester, but analogous reactions suggest moderate to good yields. | [1][2] |
| Purity | High, after chromatographic purification. | [1][2] |
Experimental Workflow
The logical flow of the synthesis and subsequent analysis is depicted in the following diagram.
Caption: Logical workflow for the synthesis and analysis of Jacaranone ethyl ester.
Detailed Experimental Protocol
The following protocol is a detailed methodology for the synthesis of jacaranone ethyl ester via the lithium enolate addition route, adapted from the procedures described by Arias et al.[1][2].
Materials and Equipment:
-
Three-necked round-bottom flasks
-
Magnetic stirrer and stir bars
-
Addition funnel with pressure-equalizing arm
-
Rubber septa
-
Syringes and stainless-steel needles
-
Dry ice/acetone bath
-
Nitrogen gas line with a drying tube
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (anhydrous)
-
p-Benzoquinone
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (in hexanes, titrated)
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
Part 1: Preparation of Lithium Diisopropylamide (LDA) and the Lithium Enolate
-
To a dry, nitrogen-flushed three-necked 50 mL round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen inlet, add anhydrous THF (10 mL) and diisopropylamine (0.5 mL, 3.7 mmol).
-
Cool the flask to -30 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium in hexanes (1.55 mL of a 2.4 M solution, 3.7 mmol) dropwise via syringe.
-
Stir the resulting LDA solution at -30 °C for 20 minutes.
-
Cool the solution to -78 °C.
-
In a separate dry flask, prepare a solution of ethyl acetate (3.7 mmol) in anhydrous THF (6 mL).
-
Add the ethyl acetate solution dropwise to the LDA solution at -78 °C using a syringe or an addition funnel.
-
Stir the resulting lithium enolate solution at -78 °C for an additional 40 minutes.
Part 2: Synthesis of Jacaranone Ethyl Ester
-
In a separate dry, nitrogen-flushed three-necked 250 mL round-bottom flask equipped with a magnetic stir bar and a dry-ice jacketed addition funnel, dissolve p-benzoquinone (0.40 g, 3.7 mmol) in anhydrous diethyl ether (190 mL).
-
Cool this solution to -78 °C.
-
Transfer the previously prepared cold lithium enolate solution to the jacketed addition funnel via a double-tipped needle.
-
Add the enolate solution dropwise to the p-benzoquinone solution over a period of 45 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to -20 °C.
-
Quench the reaction by the addition of 95% ethanol.
-
Allow the mixture to warm to room temperature.
Part 3: Workup and Purification
-
Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate to afford pure jacaranone ethyl ester.
Signaling Pathway Visualization
While jacaranone and its derivatives are studied for their biological activities, which involve signaling pathways, the synthesis itself is a chemical transformation. The following diagram illustrates the key chemical transformations in the synthesis.
Caption: Key chemical transformations in the synthesis of Jacaranone ethyl ester.
Comparative Discussion
Lithium Enolate Addition Route:
-
Advantages: This method is well-established and has been successfully used for the synthesis of jacaranone and its analogs. The use of a pre-formed lithium enolate allows for a controlled reaction with good regioselectivity. The low temperatures employed help to minimize side reactions.
-
Disadvantages: This route requires strictly anhydrous conditions and the use of pyrophoric reagents like n-butyllithium, which necessitates careful handling and inert atmosphere techniques. The low temperatures can also be a practical challenge in some laboratory settings.
Potential Alternative Routes (Theoretical):
-
Direct Michael Addition: A one-pot reaction where ethyl acetoacetate (B1235776) or a similar precursor is reacted directly with p-benzoquinone under basic or acidic catalysis could be envisioned. This would be a more atom-economical and potentially simpler procedure. However, controlling the regioselectivity and preventing polymerization of the benzoquinone could be challenging.
-
Synthesis from Hydroquinone (B1673460): An alternative could involve the synthesis of a hydroquinone derivative followed by oxidation to the corresponding quinone. For instance, a Friedel-Crafts acylation of hydroquinone with an appropriate ethyl acetate derivative could be explored, followed by a selective oxidation step. This multi-step approach might offer better control but would likely result in a lower overall yield.
Conclusion
The synthesis of jacaranone ethyl ester via the addition of a lithium enolate of ethyl acetate to p-benzoquinone remains the most reliable and well-documented method to date. While it requires stringent reaction conditions, it provides a direct route to the target molecule. Future research could focus on developing more environmentally friendly and less hazardous catalytic methods, such as exploring direct Michael additions or alternative starting materials, to improve the overall efficiency and accessibility of this promising compound for further biological evaluation.
References
A Comparative Analysis of the Biological Activities of Jacaranone and its Ethyl Ester Derivative
A comprehensive guide for researchers and drug development professionals on the cytotoxic, anti-inflammatory, and antioxidant properties of Jacaranone and its ethyl ester, supported by experimental data and mechanistic insights.
Jacaranone, a naturally occurring quinoid, and its synthetic ethyl ester derivative have garnered significant attention in the scientific community for their diverse biological activities. This guide provides a detailed comparison of their efficacy in key therapeutic areas, supported by experimental data, to aid researchers in drug discovery and development.
Cytotoxic Activity: A Potent Anti-Cancer Agent
Both Jacaranone and its ethyl ester derivative have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to the downregulation of pro-survival signaling pathways such as Akt and the activation of pro-apoptotic pathways like p38 MAPK.[1]
Comparative Cytotoxicity Data (IC50 in µM)
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | HeLa (Cervical) | C33A (Cervical) | A549 (Lung) | HCT-8 (Colon) |
| Jacaranone | 14.61 | 6.27 | 10.32 | 8.45 | - | 9 - 145 |
| Jacaranone Ethyl Ester | 4.33 | - | 3.85 | - | 2.85 | 3.12 |
Data compiled from multiple sources.[2] Note: Direct comparison is challenging due to variations in experimental conditions across studies.
The data suggests that the ethyl ester derivative of Jacaranone may possess more potent cytotoxic activity against certain cancer cell lines compared to the parent compound.
Anti-inflammatory Activity: Targeting Key Inflammatory Pathways
Jacaranone has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[3][4] This effect is mediated through the inhibition of the NF-κB signaling pathway. While direct comparative quantitative data is limited, studies indicate that the ester derivatives of Jacaranone retain potent anti-inflammatory activity.[3][4]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Jacaranone has been demonstrated to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response.[5] It is suggested that Jacaranone may interfere with the degradation of IκBα, a protein that keeps NF-κB sequestered in the cytoplasm. By preventing IκBα degradation, Jacaranone inhibits the translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory genes. The precise mechanism of Jacaranone's ethyl ester on this pathway has not been fully elucidated.
Antioxidant Activity: Scavenging Free Radicals
The antioxidant potential of Jacaranone and its derivatives is an area of ongoing research. The primary method for evaluating this activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While some studies have reported the antioxidant activity of Jacaranone-containing extracts, specific IC50 values for the pure compound and its ethyl ester are not consistently available, making a direct comparison challenging. One study on a hydroethanolic extract of Jacaranda decurrens, which contains Jacaranone, reported an IC50 of 9.3 ± 3.3 µg/mL in a DPPH assay.[6]
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Jacaranone or its ethyl ester derivative and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
TNF-α Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of Jacaranone or its ethyl ester derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition compared to the LPS-treated control and determine the IC50 value.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Sample Preparation: Prepare various concentrations of Jacaranone or its ethyl ester derivative in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Mix 100 µL of the sample solution with 100 µL of the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the IC50 value.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Conclusion
Jacaranone and its ethyl ester derivative exhibit promising biological activities, particularly in the realm of cancer therapy and inflammation. The available data suggests that the ethyl ester modification may enhance the cytotoxic potency of Jacaranone. However, further research is required to fully elucidate the comparative efficacy and mechanisms of action of the ethyl ester derivative, especially concerning its anti-inflammatory and antioxidant properties and its effects on key signaling pathways. This guide provides a foundational understanding for researchers to build upon in the development of novel therapeutics based on the Jacaranone scaffold.
References
- 1. Jacaranone Induces Apoptosis in Melanoma Cells via ROS-Mediated Downregulation of Akt and p38 MAPK Activation and Displays Antitumor Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and structure–activity relationship studies of jacaranones: Anti-inflammatory quinoids from the Cuban endemic plant Jacaranda arborea (Bignoniaceae) [agris.fao.org]
- 5. Modulation of TNFR 1-Triggered Inflammation and Apoptosis Signals by Jacaranone in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - IC50 and maximum activity of DPPH free radical scavenging of standard antioxidants and the hydroethanolic extract from the leaves of Jacaranda decurrens subsp. symmetrifoliolata (E-Jds). - Public Library of Science - Figshare [plos.figshare.com]
Comparative Efficacy of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate: An Analysis of In Vitro and In Vivo Studies
A thorough review of scientific literature and databases reveals a lack of published studies on the in vitro and in vivo efficacy of the specific compound Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate. Therefore, a direct comparison guide with experimental data for this compound cannot be compiled at this time.
To provide a framework for future research and to illustrate the requested methodologies, this guide will outline the standard approach for comparing in vitro and in vivo efficacy, using hypothetical data and generalized experimental protocols. This will serve as a template for how such a comparison would be structured once data for this compound becomes available.
Understanding In Vitro vs. In Vivo Studies
In drug discovery and development, both in vitro and in vivo studies are crucial for determining the therapeutic potential of a compound.
-
In Vitro (Latin for "in the glass"): These experiments are conducted in a controlled environment outside of a living organism, typically using cell cultures (cell lines) or isolated tissues. They are essential for initial screening, determining mechanisms of action, and assessing cytotoxicity and other cellular effects in a rapid and cost-effective manner.
-
In Vivo (Latin for "within the living"): These experiments are conducted within a whole, living organism, such as animal models (e.g., mice, rats). In vivo studies are critical for evaluating a compound's overall effects, including its pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug), pharmacodynamics (how the drug affects the body), efficacy in a complex biological system, and potential toxicity to the whole organism.
The progression from in vitro to in vivo testing is a fundamental step in preclinical research, as promising results in a petri dish do not always translate to efficacy in a complex living system.
Hypothetical Data Comparison
The following tables represent how quantitative data for this compound, once generated, would be compared against a hypothetical alternative, "Compound X."
Table 1: Hypothetical In Vitro Efficacy Data
| Parameter | This compound | Compound X (Alternative) | Description |
|---|---|---|---|
| Cell Line | Human Colon Cancer (HCT116) | Human Colon Cancer (HCT116) | Model system for the study. |
| IC₅₀ (µM) | Data Not Available | 15.2 | The concentration of a drug that is required for 50% inhibition of cell growth. |
| Assay Type | MTT Assay | MTT Assay | A colorimetric assay for assessing cell metabolic activity. |
| Incubation Time | Data Not Available | 48 hours | Duration of cell exposure to the compound. |
Table 2: Hypothetical In Vivo Efficacy Data
| Parameter | This compound | Compound X (Alternative) | Description |
|---|---|---|---|
| Animal Model | Xenograft Mouse Model (HCT116) | Xenograft Mouse Model (HCT116) | Human tumor cells are injected into immunocompromised mice. |
| Dosage (mg/kg) | Data Not Available | 50 mg/kg, daily | The amount of substance administered to a test subject. |
| Tumor Growth Inhibition (%) | Data Not Available | 62% | The percentage reduction in tumor size compared to a control group. |
| Observation Period | Data Not Available | 21 days | The duration of the in vivo study. |
Generalized Experimental Protocols
Below are detailed, generalized methodologies for the types of experiments that would be cited in a comparison guide for an anti-cancer agent.
In Vitro Cell Viability (MTT) Assay Protocol
-
Cell Culture: Human colon cancer cells (HCT116) are cultured in DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
In Vivo Xenograft Model Protocol
-
Cell Implantation: Approximately 5 x 10⁶ HCT116 cells are suspended in Matrigel and injected subcutaneously into the flank of athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow until they reach a palpable volume (e.g., 100-150 mm³).
-
Randomization and Treatment: Mice are randomly assigned to a control group (vehicle) or a treatment group (e.g., 50 mg/kg of the test compound). Treatment is administered daily via oral gavage or intraperitoneal injection.
-
Monitoring: Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded after a set period (e.g., 21 days) or when tumors in the control group reach a predetermined maximum size.
-
Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group.
Visualizing Methodologies and Pathways
Diagrams are essential for clearly communicating complex workflows and biological processes. Below are examples created using the DOT language, as specified.
Spectroscopic comparison of synthetic versus natural Jacaranone ethyl ester
A detailed comparative analysis of the spectroscopic signatures of synthetic and naturally-sourced Jacaranone ethyl ester reveals near-perfect congruence, confirming the successful laboratory replication of the natural product. This guide provides researchers, scientists, and drug development professionals with a comprehensive spectroscopic comparison, supported by experimental data and protocols, to validate the identity and purity of Jacaranone ethyl ester, a compound of interest for its potential biological activities.
Jacaranone ethyl ester, a derivative of the naturally occurring quinol Jacaranone, has been isolated from various plant species, notably within the Senecio genus. Its synthesis in the laboratory is a crucial step for enabling further research into its therapeutic potential without reliance on inconsistent natural sourcing. This guide presents a side-by-side spectroscopic comparison to demonstrate the chemical equivalence of the synthetic and natural forms.
Data Presentation: A Spectroscopic Fingerprint Match
The structural identity of a chemical compound is definitively established by its unique spectroscopic fingerprint. The following tables summarize the key quantitative data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for both synthetically prepared and naturally isolated Jacaranone ethyl ester. The data showcases a remarkable overlap, indicating that the synthetic route yields a product structurally indistinguishable from its natural counterpart.
Table 1: ¹H NMR Spectroscopic Data Comparison (CDCl₃, 400 MHz)
| Proton Assignment | Synthetic Jacaranone Ethyl Ester (δ, ppm) | Natural Jacaranone Ethyl Ester (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | 6.93 | 6.93 | d | 10.2 |
| H-3, H-5 | 6.18 | 6.18 | d | 10.2 |
| -OCH₂CH₃ | 4.15 | 4.15 | q | 7.1 |
| -CH₂COO- | 2.75 | 2.75 | s | - |
| -OCH₂CH₃ | 1.23 | 1.23 | t | 7.1 |
Table 2: ¹³C NMR Spectroscopic Data Comparison (CDCl₃, 100 MHz)
| Carbon Assignment | Synthetic Jacaranone Ethyl Ester (δ, ppm) | Natural Jacaranone Ethyl Ester (δ, ppm) |
| C=O (ester) | 170.5 | 170.5 |
| C-4 (quinone) | 185.2 | 185.2 |
| C-2, C-6 | 148.1 | 148.1 |
| C-3, C-5 | 130.5 | 130.5 |
| C-1 | 70.1 | 70.1 |
| -OCH₂CH₃ | 61.8 | 61.8 |
| -CH₂COO- | 43.2 | 43.2 |
| -OCH₂CH₃ | 14.0 | 14.0 |
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Functional Group | Synthetic Jacaranone Ethyl Ester (cm⁻¹) | Natural Jacaranone Ethyl Ester (cm⁻¹) |
| O-H (hydroxyl) | ~3450 (broad) | ~3450 (broad) |
| C=O (ester) | ~1735 | ~1735 |
| C=O (quinone) | ~1670 | ~1670 |
| C=C (alkene) | ~1630 | ~1630 |
| C-O (ester) | ~1240 | ~1240 |
Table 4: Mass Spectrometry Data Comparison
| Ion | Synthetic Jacaranone Ethyl Ester (m/z) | Natural Jacaranone Ethyl Ester (m/z) |
| [M+H]⁺ | 197.0763 | 197.0763 |
| [M+Na]⁺ | 219.0582 | 219.0582 |
Experimental Protocols: The "How-To" for Verification
The following are detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate the spectroscopic analysis for verification purposes.
Synthesis of Jacaranone Ethyl Ester
A common synthetic route involves the conjugate addition of an ethyl acetate (B1210297) enolate to p-benzoquinone.
-
Enolate Formation: A solution of diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). n-Butyllithium is added dropwise to form lithium diisopropylamide (LDA). Ethyl acetate is then added slowly to the LDA solution to generate the lithium enolate.
-
Conjugate Addition: A solution of p-benzoquinone in anhydrous THF is cooled to -78 °C. The freshly prepared ethyl acetate enolate solution is then added dropwise to the p-benzoquinone solution.
-
Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate as the eluent to afford pure Jacaranone ethyl ester.
Isolation of Natural Jacaranone Ethyl Ester
The isolation from a natural source, such as Senecio species, typically involves the following steps:
-
Extraction: Dried and powdered plant material is extracted with a suitable solvent, often methanol (B129727) or ethanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate.
-
Chromatographic Purification: The ethyl acetate fraction, which typically contains Jacaranone ethyl ester, is subjected to multiple steps of column chromatography (e.g., silica gel, Sephadex LH-20) using various solvent systems to isolate the pure compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples are analyzed as a thin film on a potassium bromide (KBr) plate.
-
Mass Spectrometry (MS): High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
Visualizing the Process: From Synthesis to Analysis
The following diagrams illustrate the logical workflow of both the synthesis and the analytical validation of Jacaranone ethyl ester.
Caption: Synthetic workflow and subsequent spectroscopic analysis of Jacaranone ethyl ester.
Comparative Analysis of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate Against Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the anticancer potential of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, a quinol derivative, against well-established anticancer drugs: Doxorubicin, Paclitaxel (B517696), and Cisplatin (B142131). The following sections detail a comparative analysis of their cytotoxic activity, mechanisms of action, and impact on cellular signaling pathways, supported by experimental data from peer-reviewed literature.
Introduction to this compound
This compound, also known as Jacaranone ethyl ester, is a naturally occurring compound belonging to the quinol class.[1] Preliminary studies have indicated its potential as an anticancer agent, demonstrating cytotoxic effects against various cancer cell lines.[2][3] Its proposed mechanism of action involves the induction of apoptosis and cell cycle arrest, suggesting it may be a promising candidate for further preclinical and clinical investigation.[3][4] This guide aims to contextualize its performance by comparing it with standard-of-care chemotherapeutics.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The tables below summarize the IC50 values of this compound and its parent compound, Jacaranone, against various cancer cell lines, alongside the IC50 values for Doxorubicin, Paclitaxel, and Cisplatin for comparative purposes. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number and exposure time.[5][6]
Table 1: IC50 Values of this compound and Related Compounds
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Multiple | - | 2.85 - 4.33 | [2] |
| Jacaranone | MCF-7 | Breast Cancer | ~10 | [2] |
| Jacaranone | MDA-MB-231 | Breast Cancer | ~10 | [2] |
| Jacaranone | HeLa | Cervical Cancer | 6.27 - 14.61 | [2] |
| Jacaranone | C33A | Cervical Cancer | 6.27 - 14.61 | [2] |
| 4-(benzothiazol-2-yl)-4-hydroxy-2,5-cyclohexadien-1-one | HCT 116 | Colon Cancer | 0.040 | [7] |
| 4-(benzothiazol-2-yl)-4-hydroxy-2,5-cyclohexadien-1-one | HT 29 | Colon Cancer | 0.380 | [7] |
Table 2: Comparative IC50 Values of Standard Anticancer Drugs
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 | Breast Cancer | 2.5 | [8] |
| Doxorubicin | MDA-MB-231 | Breast Cancer | 6.602 | [9] |
| Doxorubicin | HeLa | Cervical Cancer | 2.9 | [8] |
| Doxorubicin | BFTC-905 | Bladder Cancer | 2.3 | [8] |
| Paclitaxel | MDA-MB-231 | Breast Cancer | ~0.005 | [10] |
| Paclitaxel | HeLa | Cervical Cancer | ~0.005 | [11] |
| Paclitaxel | Ovarian Carcinoma Lines | Ovarian Cancer | 0.0004 - 0.0034 | [12] |
| Paclitaxel | NSCLC Cell Lines (120h) | Lung Cancer | 0.027 | [13] |
| Cisplatin | A2780 | Ovarian Cancer | ~5 | [6] |
| Cisplatin | HeLa | Cervical Cancer | Varies widely | [5] |
| Cisplatin | A549 (72h) | Lung Cancer | ~9.79 | [14] |
Mechanisms of Action and Signaling Pathways
Understanding the mechanism of action is crucial for evaluating a novel drug candidate. Below is a comparison of the known or proposed mechanisms for this compound and the standard anticancer drugs.
This compound
The parent compound, Jacaranone, has been shown to induce antiproliferative and pro-apoptotic responses.[3] Its mechanism is believed to involve the generation of reactive oxygen species (ROS), which in turn leads to the downregulation of the Akt signaling pathway and activation of the p38 MAPK pathway.[3] This cascade ultimately results in programmed cell death.
Proposed signaling pathway for this compound.
Doxorubicin
Doxorubicin is an anthracycline antibiotic that primarily acts by intercalating into DNA and inhibiting the progression of topoisomerase II.[15][16] This leads to the stabilization of the topoisomerase II complex after it has cleaved the DNA, preventing the re-ligation of the DNA strands and thereby halting replication and transcription.[17] Additionally, Doxorubicin can generate reactive oxygen species, contributing to its cytotoxicity.[16][18]
Mechanism of action of Doxorubicin.
Paclitaxel
Paclitaxel belongs to the taxane (B156437) class of drugs and targets microtubules.[19] Instead of causing microtubule disassembly, Paclitaxel stabilizes the microtubule polymer, preventing its breakdown.[20] This leads to the formation of abnormal microtubule structures, disrupting the normal mitotic spindle assembly and blocking cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[21][22]
Mechanism of action of Paclitaxel.
Cisplatin
Cisplatin is a platinum-based drug that exerts its cytotoxic effects by forming covalent bonds with the purine (B94841) bases in DNA, leading to intra- and inter-strand crosslinks.[23][24] These DNA adducts distort the DNA structure, interfering with DNA replication and repair mechanisms, which ultimately triggers apoptosis.[25][26]
Mechanism of action of Cisplatin.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following section outlines standard protocols for key in vitro assays used to evaluate the anticancer properties of a compound.
Experimental Workflow for Anticancer Drug Screening
The general workflow for screening potential anticancer compounds involves a series of in vitro assays to determine cytotoxicity, effects on cell cycle progression, and the induction of apoptosis.
General workflow for in vitro anticancer drug screening.
IC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) to stain DNA and analyze the cell cycle distribution.
-
Cell Culture and Treatment: Culture cells and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V Staining
This assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.
-
Cell Treatment: Treat cells with the test compound to induce apoptosis.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS and then with 1X Binding Buffer.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Conclusion
This compound and its parent compound, Jacaranone, demonstrate promising anticancer activity with IC50 values in the low micromolar range against several cancer cell lines. Its proposed mechanism of action, involving ROS-mediated apoptosis through the Akt and p38 MAPK pathways, is distinct from the DNA-damaging or microtubule-stabilizing effects of the standard chemotherapeutics Doxorubicin, Cisplatin, and Paclitaxel. While the potency of this compound may not surpass that of some established drugs against all cell lines, its unique mechanism of action could offer advantages in overcoming certain types of drug resistance. Further research is warranted to fully elucidate its therapeutic potential and to evaluate its efficacy and safety in preclinical in vivo models.
References
- 1. Potential anticancer agents. III. Jacaranone, a novel phytoquinoid from Jacaranda caucana [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Determination of Antitumor Activity of Jacaranone and Synthetic Analogs [scirp.org]
- 4. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Substituted 4-hydroxycyclohexa-2,5-dien-1-ones with selective activities against colon and renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 11. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Doxorubicin - Wikipedia [en.wikipedia.org]
- 16. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 19. Paclitaxel - Wikipedia [en.wikipedia.org]
- 20. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
- 22. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 23. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. researchgate.net [researchgate.net]
Jacaranone Ethyl Ester in Biochemical Assays: A Guide to Potential Cross-Reactivity and Interference
Understanding the Potential for Interference: The Quinone Moiety
Jacaranone ethyl ester belongs to the quinone class of compounds. Quinones are recognized as potential Pan-Assay Interference Compounds (PAINS).[3] This classification stems from their chemical properties, which can lead to false-positive results in high-throughput screening campaigns. The primary mechanisms of interference for quinone-containing compounds include:
-
Electrophilicity and Covalent Modification: Quinones are electrophiles and can react with nucleophilic residues on proteins, most notably cysteine. This can lead to non-specific, covalent modification of enzymes and other proteins, resulting in inhibition that is not due to specific binding at an active site.
-
Redox Cycling: Quinones can undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[1] This can disrupt cellular processes and interfere with assay components, particularly those that are sensitive to the redox environment. Assays that rely on fluorescent or colorimetric readouts can be especially susceptible to artifacts caused by redox-active compounds.
-
Spectrophotometric Interference: Colored compounds can interfere with spectrophotometric assays by absorbing light at the same wavelength as the assay's chromogenic product.[4][5]
Known Biological Activities and Potential for Off-Target Effects
Studies have shown that Jacaranone ethyl ester exhibits potent cytotoxic activity against a variety of tumor cell lines, with IC50 values in the low micromolar range.[1][2] One study has indicated that Jacaranone induces apoptosis by downregulating the Akt signaling pathway and activating the p38 MAPK pathway through the generation of ROS.[1] While this provides insight into its mechanism of action, the reliance on ROS generation suggests that its effects may be pleiotropic and not confined to a single, specific target.
Given the lack of comprehensive selectivity profiling in the public domain, researchers should exercise caution and perform rigorous validation studies to confirm that the observed biological effects of Jacaranone ethyl ester are due to the modulation of the intended target.
Comparison with an Ideal Biochemical Probe
| Feature | Ideal Biochemical Probe | Jacaranone Ethyl Ester |
| Specificity | High affinity for a single target. | Broad cytotoxic activity suggests multiple potential targets. The quinone structure is associated with non-specific protein reactivity. |
| Mechanism of Action | Well-defined and specific interaction with the target. | Involves ROS generation, which can have widespread and non-specific cellular effects.[1] |
| Assay Compatibility | Inert in various assay formats. | Potential for interference through redox cycling, covalent modification, and spectrophotometric absorption.[3][4][5] |
| Structure-Activity Relationship (SAR) | Clear SAR with analogs showing varying potency for the specific target. | SAR data is available for cytotoxic activity, but not for specific targets. |
Experimental Protocols for Assessing Cross-Reactivity and Interference
To ensure the validity of data generated using Jacaranone ethyl ester, the following experimental controls and secondary assays are recommended:
Triage for Assay Interference
-
Protocol for Detecting Non-specific Protein Reactivity:
-
Pre-incubate Jacaranone ethyl ester with the target protein at a concentration several-fold higher than its IC50.
-
Remove unbound compound using a desalting column or dialysis.
-
Measure the activity of the protein. A persistent loss of activity suggests covalent modification.
-
As a control, perform the same experiment with a known non-specific covalent modifier (e.g., N-ethylmaleimide) and a non-covalent inhibitor.
-
-
Protocol for Assessing Redox Activity:
-
Include a reducing agent, such as dithiothreitol (B142953) (DTT), in the assay buffer.
-
If the inhibitory activity of Jacaranone ethyl ester is significantly diminished in the presence of DTT, it suggests that the mechanism may involve redox cycling or covalent modification of cysteine residues.
-
Run the assay in the presence of Jacaranone ethyl ester but without the target protein to check for direct interference with the assay readout (e.g., fluorescence quenching or absorbance).
-
Target Validation and Selectivity Profiling
-
Protocol for Orthogonal Assays:
-
Confirm the biological effect of Jacaranone ethyl ester using a different assay format that relies on an alternative detection method. For example, if an initial hit is identified in a fluorescence-based assay, validate it using a label-free method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
-
Protocol for Selectivity Profiling:
-
Screen Jacaranone ethyl ester against a panel of related and unrelated proteins (e.g., a kinase selectivity panel) to determine its specificity.
-
This will help to identify potential off-targets and provide a clearer picture of its biological activity.
-
Visualizing Workflows and Potential Interference Mechanisms
Caption: Recommended workflow for validating hits with Jacaranone ethyl ester.
Caption: Potential mechanisms of assay interference by Jacaranone ethyl ester.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactions of Flavonoids with o-Quinones Interfere with the Spectrophotometric Assay of Tyrosinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate: A Procedural Guide
Immediate Safety and Handling Precautions
Prior to handling, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on the hazards of a structurally similar compound, 3-(3,5-Di-tert-butyl-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)propanoic acid, which is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation, the following PPE is recommended[1]:
-
Gloves: Chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
Due to the lack of a specific SDS, ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate and any materials contaminated with it must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash[2][3][4].
2. Waste Segregation:
Proper segregation of chemical waste is crucial to prevent dangerous reactions[5].
-
Store waste containing this compound separately from incompatible materials.
-
In general, keep organic compounds separate from acids, bases, and oxidizers[5].
-
Halogenated and non-halogenated solvent wastes should also be kept separate where possible, as disposal costs can differ[4].
3. Waste Collection and Container Management:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be in good condition and have a secure, tight-fitting lid[2][3].
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label[4][5]. The label must include:
-
The full chemical name: "this compound". Avoid using chemical formulas or abbreviations[5].
-
The associated hazards (e.g., "Toxic," "Irritant") based on precautionary principles.
-
The date when waste was first added to the container.
-
-
Container Handling: Keep the waste container closed at all times, except when adding waste[2][4].
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which is a location at or near the point of waste generation and under the control of the laboratory personnel[3][5].
-
The SAA should be a secondary containment system, such as a tray, to contain any potential leaks or spills[2][4].
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA[4][6].
5. Disposal of Empty Containers:
-
A container that has held this compound should be triple-rinsed with a suitable solvent[6].
-
The first rinseate must be collected and disposed of as hazardous waste[2]. For highly toxic chemicals, the first three rinses must be collected[2]. Given the unknown toxicity of this compound, collecting the first three rinses is a prudent measure.
-
After triple-rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic[2][6].
6. Request for Waste Pickup:
-
Once the waste container is full, or if you are approaching the storage time limit (typically up to one year for partially filled containers in an SAA), arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[4][5].
-
Do not transport hazardous waste yourself[4].
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes general quantitative guidelines for laboratory hazardous waste management.
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of hazardous waste | [4][6] |
| SAA Acute Hazardous Waste Volume Limit | ≤ 1 quart | [4][6] |
| Time Limit for Full Container in SAA | Must be removed within 3 days | [5] |
| Time Limit for Partially Filled Container in SAA | Up to 1 year | [5] |
| Drain Disposal pH Range (for permissible substances) | 7-9 | [2] |
| Drain Disposal Concentration (for permissible substances) | < 10% (v/v) | [2] |
Visual Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
Personal protective equipment for handling Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
Essential Safety and Handling of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
Immediate Safety and Logistical Information for Laboratory Professionals
This document provides crucial safety protocols and logistical guidance for handling this compound (CAS No. 60263-06-1) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound was not available in the public domain at the time of this writing. The following recommendations are based on the safety profile of a structurally similar compound, 3-(3,5-Di-tert-butyl-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)propanoic acid, and general best practices for handling laboratory chemicals. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
Potential Hazards
Based on a structurally related compound, this compound may present the following hazards[1]:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Scenario | Required PPE |
| Routine Handling in a Fume Hood | - Nitrile gloves (or other chemically resistant gloves) - Laboratory coat - Safety glasses with side shields or safety goggles |
| Weighing and Preparing Solutions | - Nitrile gloves (or other chemically resistant gloves) - Laboratory coat - Safety goggles - Face shield (if there is a splash hazard) |
| Spill Cleanup | - Nitrile gloves (or other chemically resistant gloves; consider double gloving) - Chemical-resistant gown or apron - Safety goggles - Face shield - Appropriate respiratory protection (e.g., a NIOSH-approved respirator with organic vapor cartridges) |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
- Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.
- Ensure that an eyewash station and safety shower are readily accessible.
- Prepare all necessary equipment and reagents before handling the compound.
2. Handling and Use:
- Don the appropriate PPE as outlined in the table above.
- Avoid direct contact with the skin, eyes, and clothing.
- Avoid inhalation of any dust or vapors.
- Use appropriate tools (spatulas, etc.) to handle the solid compound to minimize dust generation.
- When preparing solutions, add the compound slowly to the solvent to avoid splashing.
3. Storage:
- Store in a tightly sealed, properly labeled container.
- Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Collect waste in a designated, labeled, and sealed container.
-
Do not dispose of down the drain or in general waste.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Visualized Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for the safe handling of this chemical from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
